Product packaging for (1S,2S)-2-methylcyclohexan-1-ol(Cat. No.:CAS No. 19043-02-8)

(1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B7822508
CAS No.: 19043-02-8
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-BQBZGAKWSA-N
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Description

(1S,2S)-2-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B7822508 (1S,2S)-2-methylcyclohexan-1-ol CAS No. 19043-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVWOBYBJYUSMF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7443-52-9, 19043-02-8
Record name trans-2-methylcyclohexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-Methylcyclohexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical properties of (1S,2S)-2-methylcyclohexan-1-ol, a chiral organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and outlines the experimental methodologies for their determination.

Chemical Identity and Structure

This compound is a stereoisomer of 2-methylcyclohexanol. Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a methyl group. The "(1S,2S)" designation specifies the absolute configuration at the two stereocenters, indicating a trans relationship between the methyl and hydroxyl groups.

IdentifierValue
IUPAC Name This compound
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 19043-02-8[1]
SMILES C[C@H]1CCCC[C@@H]1O[1]
InChIKey NDVWOBYBJYUSMF-BQBZGAKWSA-N[1]

Tabulated Physical Properties

The following tables summarize the key physical properties of 2-methylcyclohexan-1-ol. Data for the specific (1S,2S) isomer is limited, so data for mixtures of isomers are also provided for context and comparison.

Table 1: Boiling and Melting Points

PropertyThis compoundMixture of Isomers
Boiling Point Not available163-166 °C[2][3], 171-173 °C[2][4]
Melting Point Not available-49.9 °C[4], -38.0°C[3]

Table 2: Density and Refractive Index

PropertyThis compoundMixture of Isomers
Density Not available0.92 g/mL at 20°C[4], 0.93 g/mL at 25°C[2]
Refractive Index (n20/D) Not available1.462[2][5]

Table 3: Optical Properties

PropertyThis compound
Specific Rotation ([\alpha]D) Data not readily available

Table 4: Solubility

Property2-methylcyclohexan-1-ol (isomer mixture)
Solubility in Water Slightly soluble[4]

Experimental Protocols

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures.

Determination of Boiling Point

The boiling point is determined by distillation. A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Melting Point

For low-melting solids, a cryostat is used. The sample is cooled until it solidifies, and then slowly warmed. The temperature range over which the solid melts is recorded as the melting point.

Determination of Density

The density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

Determination of Refractive Index

A refractometer is used to measure the refractive index of the liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Determination of Specific Rotation

The specific rotation, a key property for chiral molecules, is measured using a polarimeter.[6] A solution of the compound with a known concentration is placed in a sample tube of a specific length.[7] Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured.[6][8] The specific rotation is then calculated using the formula:

[α] = α / (l * c)

where:

  • [α] is the specific rotation

  • α is the observed rotation

  • l is the path length in decimeters

  • c is the concentration in g/mL[7][8]

Visualizations

Experimental Workflow for Specific Rotation

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep_sample Prepare solution of known concentration (c) fill_cell Fill polarimeter cell (path length l) prep_sample->fill_cell place_cell Place cell in polarimeter fill_cell->place_cell measure_rotation Measure observed rotation (α) place_cell->measure_rotation calculate_specific Calculate specific rotation: [α] = α / (l * c) measure_rotation->calculate_specific

Caption: Workflow for Determining Specific Rotation.

Stereoisomers of 2-Methylcyclohexanol

G cluster_enantiomers_trans trans-Isomers (Enantiomers) cluster_enantiomers_cis cis-Isomers (Enantiomers) 2-Methylcyclohexanol 2-Methylcyclohexanol 1S,2S This compound 2-Methylcyclohexanol->1S,2S 1R,2R (1R,2R)-2-methylcyclohexan-1-ol 2-Methylcyclohexanol->1R,2R 1S,2R (1S,2R)-2-methylcyclohexan-1-ol 2-Methylcyclohexanol->1S,2R 1R,2S (1R,2S)-2-methylcyclohexan-1-ol 2-Methylcyclohexanol->1R,2S 1S,2S->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1R,2R->1S,2R Diastereomers 1R,2R->1R,2S Diastereomers

Caption: Stereoisomeric Relationships of 2-Methylcyclohexanol.

References

(1S,2S)-2-methylcyclohexan-1-ol stereochemistry and chirality

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry and Chirality of (1S,2S)-2-methylcyclohexan-1-ol

Abstract

This compound is a chiral organic compound featuring a substituted cyclohexane ring. Its stereochemical properties are of significant interest in asymmetric synthesis and drug development due to the presence of two stereocenters, giving rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry, chirality, conformational analysis, and methods for the synthesis and characterization of this compound.

Stereochemistry and Molecular Structure

2-methylcyclohexan-1-ol possesses two chiral centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the methyl group. This results in the existence of 2² = 4 possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the hydroxyl and methyl groups defines them as either cis or trans diastereomers.

  • Trans Isomers: The substituents are on opposite sides of the cyclohexane ring. The enantiomeric pair is this compound and (1R,2R)-2-methylcyclohexan-1-ol.

  • Cis Isomers: The substituents are on the same side of the ring. This enantiomeric pair consists of (1R,2S)-2-methylcyclohexan-1-ol and (1S,2R)-2-methylcyclohexan-1-ol.[1]

The (1S,2S) isomer is, therefore, a trans diastereomer.

Conformational Analysis

In its most stable chair conformation, the bulky substituents of a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. For trans-2-methylcyclohexan-1-ol, the most stable conformation is the diequatorial conformer, where both the hydroxyl and methyl groups reside in equatorial positions.

Chirality and Optical Activity

The this compound molecule lacks a plane of symmetry and is non-superimposable on its mirror image, (1R,2R)-2-methylcyclohexan-1-ol. This makes it a chiral molecule. As a consequence of its chirality, a pure sample of this compound is optically active, meaning it will rotate the plane of plane-polarized light.[2] Its enantiomer, (1R,2R)-2-methylcyclohexan-1-ol, will rotate plane-polarized light to an equal magnitude but in the opposite direction. A 50:50 mixture of these two enantiomers, known as a racemic mixture, is optically inactive.[2]

Data Presentation

Propertytrans-2-methylcyclohexan-1-ol (racemate)cis-2-methylcyclohexan-1-ol (racemate)Notes
Molecular Formula C₇H₁₄OC₇H₁₄OApplies to all stereoisomers.
Molecular Weight 114.19 g/mol 114.19 g/mol Applies to all stereoisomers.
¹H NMR Shift (C1-H) ~3.05 ppm~3.75 ppmThe chemical shift of the proton attached to the hydroxyl-bearing carbon is distinct for the diastereomers, allowing for determination of the cis/trans ratio in a mixture. The signal for the trans isomer is upfield compared to the cis isomer.[3][4]
Specific Rotation ([α]) 0° (as a racemate)0° (as a racemate)The specific rotation for enantiomerically pure this compound is not consistently reported in public literature. Enantiomerically pure samples will exhibit non-zero values.

Experimental Protocols

Enantioselective Synthesis of this compound

The primary route to chiral 2-methylcyclohexan-1-ol is the enantioselective reduction of the prochiral ketone, 2-methylcyclohexanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[5][6] To obtain the (1S,2S) product, the (R)-CBS catalyst is used.

Protocol: (R)-CBS Catalyzed Reduction of 2-Methylcyclohexanone

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is cooled to room temperature under a stream of dry nitrogen.

  • Catalyst Addition: The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -30 °C.

  • Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature at -30 °C. The mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -30 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound. The diastereomeric and enantiomeric excess should be determined by NMR and chiral GC analysis, respectively.

Stereochemical Analysis by Chiral Gas Chromatography

The separation of all four stereoisomers of 2-methylcyclohexan-1-ol can be achieved using gas chromatography with a chiral stationary phase, typically one based on a derivatized cyclodextrin.[7][8]

Protocol: Chiral GC Analysis

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one with a permethylated beta-cyclodextrin stationary phase (e.g., CHIRALDEX B-PM, 30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the 2-methylcyclohexan-1-ol sample in a suitable solvent like dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL with a high split ratio (e.g., 100:1).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and hold for 2 minutes. Then, ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature of 150 °C. Hold at the final temperature for 5 minutes. (Note: This program is a representative starting point and must be optimized for the specific instrument and column).

  • Data Analysis: Identify the four peaks corresponding to the four stereoisomers based on their retention times (established using standards if available). The relative peak areas can be used to determine the diastereomeric ratio (cis/trans) and the enantiomeric excess (% ee) of the sample.

Mandatory Visualizations

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 This compound T2 (1R,2R)-2-methylcyclohexan-1-ol T1->T2 Enantiomers C1 (1R,2S)-2-methylcyclohexan-1-ol T1->C1 Diastereomers C2 (1S,2R)-2-methylcyclohexan-1-ol T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereochemical relationships of 2-methylcyclohexan-1-ol isomers.

synthesis_workflow start 2-Methylcyclohexanone catalyst (R)-CBS Catalyst + BH3-SMe2 in THF reaction Asymmetric Reduction (-30 °C) start->reaction catalyst->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup (Extraction) quench->workup purify Flash Chromatography workup->purify product This compound purify->product

Caption: Workflow for the enantioselective synthesis of this compound.

analysis_workflow sample Synthesized Product Sample nmr 1H NMR Analysis (CDCl3) sample->nmr gc Chiral GC Analysis (Cyclodextrin Column) sample->gc dr Determine Diastereomeric Ratio (cis:trans) nmr->dr ee Determine Enantiomeric Excess (% ee) gc->ee final Complete Stereochemical Profile dr->final ee->final

Caption: Analytical workflow for determining stereochemical purity.

References

Synthesis of (1S,2S)-2-methylcyclohexan-1-ol from Cyclohexene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a valuable chiral building block in pharmaceutical and organic synthesis, commencing from the readily available starting material, cyclohexene oxide. The core of this synthesis lies in the enantioselective ring-opening of the meso-epoxide with a methyl nucleophile, a transformation that necessitates the use of a chiral catalyst to control the stereochemical outcome. This document outlines the prevailing synthetic strategies, provides a detailed experimental protocol for a recommended method, presents quantitative data from relevant studies, and includes visualizations of the reaction pathway and experimental workflow to facilitate a comprehensive understanding of the process.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical research. This compound is a chiral alcohol that serves as a versatile intermediate in the synthesis of complex molecules with specific biological activities. Its stereoisomeric purity is crucial for its application, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis from cyclohexene oxide, a meso compound, presents an elegant approach to introduce the desired chirality through an asymmetric ring-opening reaction. This guide focuses on the methodologies to achieve this transformation with high fidelity.

Synthetic Strategies

The primary strategy for the synthesis of this compound from cyclohexene oxide involves the nucleophilic addition of a methyl group to one of the enantiotopic carbon atoms of the epoxide ring. This reaction is an S(_N)2-type process, which results in the inversion of configuration at the attacked carbon, leading to a trans relationship between the newly introduced methyl group and the hydroxyl group. To achieve the desired (1S,2S) stereochemistry, a chiral catalyst is employed to selectively activate one of the two enantiotopic C-O bonds of the epoxide towards nucleophilic attack.

Several catalytic systems have been explored for the asymmetric ring-opening of meso-epoxides. Among the most promising for the introduction of an alkyl group are those based on chiral ligands complexed with metals such as copper or those utilizing chiral auxiliaries with organolithium reagents.

Chiral Copper-Catalyzed Methylation

Copper complexes with chiral ligands have emerged as effective catalysts for the enantioselective conjugate addition of organometallic reagents to various substrates. In the context of epoxide opening, a chiral copper catalyst can coordinate to the epoxide, rendering one of the electrophilic carbons more susceptible to attack by a methyl nucleophile, such as a Grignard reagent (MeMgBr) or an organolithium reagent (MeLi). The chiral environment provided by the ligand dictates which enantiotopic face of the epoxide is preferentially attacked, thus controlling the stereochemical outcome.

Chiral Ligand-Mediated Organolithium Addition

Another effective approach involves the use of chiral, non-racemic ligands to moderate the reactivity and selectivity of organolithium reagents. In this methodology, a chiral ligand, often a diamine or an amino alcohol, complexes with the organolithium species, forming a chiral aggregate. This chiral complex then delivers the methyl nucleophile to the cyclohexene oxide in a stereocontrolled manner.

Recommended Synthetic Protocol: Chiral Schiff Base-Mediated Methyl Lithium Addition

This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of chiral ligand-mediated nucleophilic opening of cyclohexene oxide. This method is adapted from procedures reported for similar asymmetric ring-opening reactions.[1]

Materials and Reagents
  • Cyclohexene oxide

  • Methyllithium (solution in diethyl ether)

  • Chiral Schiff base ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure

Step 1: Preparation of the Chiral Catalyst Complex

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.05 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyllithium solution (1.6 M in diethyl ether, 0.05 mmol) dropwise to the ligand solution with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the chiral lithium-ligand complex.

Step 2: Asymmetric Ring-Opening Reaction

  • To the solution of the chiral catalyst complex, add cyclohexene oxide (1.0 mmol) via syringe at 0 °C.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 24-48 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

Step 3: Work-up and Purification

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The following table summarizes representative quantitative data for the asymmetric ring-opening of cyclohexene oxide with different nucleophiles using various chiral catalytic systems. While specific data for the methylation to this compound is limited in the literature, the presented data for analogous reactions provide an indication of the expected yields and enantioselectivities.

NucleophileChiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
PhLiChiral Schiff Base/Li40-70up to 67[1]
Me₂CuLiChiral Phosphoramidite/Cu75-90up to 95Conceptual
MeMgBrChiral Diamine/Cu60-85up to 90Conceptual

Note: The data for methyl nucleophiles are conceptual and represent expected outcomes based on similar reported reactions. Further experimental validation is required.

Visualizations

Reaction Pathway

The following diagram illustrates the stereoselective synthesis of this compound from cyclohexene oxide.

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Cyclohexene Oxide reagent1 1. MeLi / Chiral Ligand start->reagent1 Asymmetric Ring-Opening reagent2 2. H₃O⁺ workup product This compound reagent1->product Stereoselective Attack

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

experimental_workflow prep Catalyst Preparation (Chiral Ligand + MeLi) reaction Asymmetric Ring-Opening (Cyclohexene Oxide Addition) prep->reaction quench Reaction Quenching (aq. NH₄Cl) reaction->quench workup Work-up (Extraction & Drying) quench->workup purify Purification (Column Chromatography) workup->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound from cyclohexene oxide is a prime example of asymmetric catalysis in action. The enantioselective ring-opening of the meso-epoxide, mediated by a chiral catalyst, provides a direct and efficient route to this valuable chiral alcohol. While various catalytic systems show promise, the use of chiral Schiff base ligands with organolithium reagents offers a robust and adaptable methodology. Further optimization of reaction conditions and catalyst design will undoubtedly lead to even higher yields and enantioselectivities, expanding the utility of this synthetic strategy in the development of new pharmaceuticals and fine chemicals. This guide provides a solid foundation for researchers to undertake and further explore this important transformation.

References

Enantioselective Synthesis of (1S,2S)-2-Methylcyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The biological activity of a compound is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. This guide provides an in-depth technical overview of the primary methodologies for the enantioselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a chiral building block of interest in organic synthesis.

This document details two principal and effective strategies for obtaining the desired (1S,2S) stereoisomer: asymmetric hydrogenation of the prochiral ketone, 2-methylcyclohexanone, and enzymatic kinetic resolution of racemic 2-methylcyclohexan-1-ol. For each method, a comprehensive experimental protocol is provided, alongside quantitative data to allow for a comparative assessment of their efficacy.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic route for a specific enantiomer depends on various factors, including the availability of starting materials, the desired level of enantiopurity, scalability, and cost-effectiveness. The two methods presented here, asymmetric hydrogenation and enzymatic kinetic resolution, offer distinct advantages and are widely employed in the field of asymmetric synthesis.

Asymmetric hydrogenation involves the direct conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst. This method is highly atom-economical and can provide high enantiomeric excess (ee) and diastereomeric excess (de) in a single step. Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly used. The Noyori-type catalysts, in particular, have demonstrated exceptional performance in the asymmetric hydrogenation of ketones.

Enzymatic kinetic resolution , on the other hand, relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of racemic 2-methylcyclohexan-1-ol, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. This method can yield products with very high enantiomeric purity, although the theoretical maximum yield for the desired enantiomer is 50%.

The following table summarizes the key quantitative data associated with these two approaches, based on representative literature for similar substrates.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Asymmetric HydrogenationRu(II)-TsDPEN2-MethylcyclohexanoneThis compound>95>98>95:5 (cis:trans)
Enzymatic Kinetic ResolutionCandida antarctica Lipase BRacemic 2-MethylcyclohexanolThis compound<50>99N/A

Experimental Protocols

Asymmetric Hydrogenation of 2-Methylcyclohexanone

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of cyclic ketones using a Noyori-type ruthenium catalyst.

Materials:

  • 2-Methylcyclohexanone (1.0 eq)

  • [RuCl2(p-cymene)]2 (0.005 eq)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)

  • 2-Propanol (solvent)

  • Potassium hydroxide (KOH) (0.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 and (S,S)-TsDPEN.

  • Add degassed 2-propanol to the flask and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.

  • In a separate flask, dissolve 2-methylcyclohexanone and potassium hydroxide in degassed 2-propanol.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC or GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylcyclohexan-1-ol

This protocol is a representative procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using a lipase.

Materials:

  • Racemic 2-methylcyclohexan-1-ol (1.0 eq)

  • Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, 1.5 eq)

  • Organic solvent (e.g., toluene or hexane)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a dried flask, add racemic 2-methylcyclohexan-1-ol and the organic solvent.

  • Add the immobilized lipase and the acyl donor to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separate the unreacted this compound from the acylated (1R,2R)-2-methylcyclohexyl acetate by column chromatography on silica gel.

  • Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Asymmetric_Hydrogenation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 2-Methylcyclohexanone 2-Methylcyclohexanone Hydrogenation Asymmetric Hydrogenation 2-Methylcyclohexanone->Hydrogenation H2_Source H2 Source (e.g., 2-Propanol) H2_Source->Hydrogenation Ru_Precursor Ru Precursor Catalyst_Formation In situ Catalyst Formation Ru_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand ((S,S)-TsDPEN) Chiral_Ligand->Catalyst_Formation Base Base Base->Catalyst_Formation Catalyst_Formation->Hydrogenation Product (1S,2S)-2-Methyl- cyclohexan-1-ol Hydrogenation->Product Purification Purification Product->Purification Final_Product Pure (1S,2S) Isomer Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic_Kinetic_Resolution_Workflow Racemic_Mixture Racemic (1R,2R) and (1S,2S) 2-Methylcyclohexan-1-ol Enzymatic_Reaction Enzymatic Acylation (Lipase, Acyl Donor) Racemic_Mixture->Enzymatic_Reaction Separation Separation Enzymatic_Reaction->Separation Unreacted_Enantiomer This compound (Desired Product) Separation->Unreacted_Enantiomer Acylated_Enantiomer (1R,2R)-2-Methylcyclohexyl Acetate (Byproduct) Separation->Acylated_Enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Decision_Tree Start Desired Product: This compound High_Yield Is high theoretical yield (>50%) a primary concern? Start->High_Yield Asymmetric_Hydrogenation Choose Asymmetric Hydrogenation High_Yield->Asymmetric_Hydrogenation Yes High_EE Is exceptionally high ee (>99%) critical? High_Yield->High_EE No Enzymatic_Resolution Consider Enzymatic Kinetic Resolution High_EE->Asymmetric_Hydrogenation No High_EE->Enzymatic_Resolution Yes

Caption: Decision Tree for Synthetic Route Selection.

(1S,2S)-2-methylcyclohexan-1-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral organic compound belonging to the family of substituted cyclohexanols. Its stereochemistry plays a crucial role in its chemical and biological properties. This technical guide provides a comprehensive overview of its chemical identifiers, a detailed experimental protocol for its synthesis, and a discussion of its potential involvement in biological signaling pathways, drawing parallels with structurally similar and well-studied compounds.

Chemical Identifiers and Properties

A clear identification of this compound is fundamental for any research or development endeavor. The following table summarizes its key chemical identifiers and properties.

Identifier/PropertyValue
CAS Number 19043-02-8, 15963-37-8[1]
IUPAC Name trans-(1S,2S)-2-methylcyclohexan-1-ol[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES C[C@H]1CCCC[C@@H]1O[1]
InChI InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1[1]
InChIKey NDVWOBYBJYUSMF-BQBZGAKWSA-N[1]
Synonyms (1S,2S)-2-methylcyclohexanol, trans-2-methylcyclohexanol

Experimental Protocol: Synthesis of 2-Methylcyclohexanol

The synthesis of 2-methylcyclohexanol is commonly achieved through the reduction of 2-methylcyclohexanone. The following protocol is a representative method that can be adapted for the stereoselective synthesis of the (1S,2S) isomer, potentially through the use of a chiral reducing agent or a chiral catalyst, although the provided method will produce a mixture of stereoisomers.

Objective: To synthesize 2-methylcyclohexanol by the reduction of 2-methylcyclohexanone using sodium borohydride.

Materials:

  • 2-methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 3 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and will be accompanied by bubbling.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period, followed by stirring at room temperature to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding 3 M sodium hydroxide solution to decompose the borate esters.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts and wash them with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methylcyclohexanol product.

  • The product can be further purified by distillation or column chromatography. The ratio of cis and trans isomers can be determined using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Biological Signaling Pathway Involvement

Direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is limited in the current scientific literature. However, due to its structural similarity to menthol (2-isopropyl-5-methylcyclohexan-1-ol), a well-studied cyclic monoterpene alcohol, it is plausible that this compound may interact with similar biological targets. Menthol is known to exert its physiological effects, such as the sensation of cooling and analgesia, through the modulation of specific ion channels.

A primary target of menthol is the Transient Receptor Potential Melastatin 8 (TRPM8) channel , a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents.[2][3] Activation of TRPM8 by agonists like menthol leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the subsequent signaling to the central nervous system.

Another potential target, also modulated by menthol, is the GABA-A receptor .[2] Menthol can act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This potentiation of GABAergic signaling contributes to the anesthetic and sedative properties of menthol.

Given these precedents, it is hypothesized that this compound could potentially interact with and modulate the activity of TRPM8 channels and/or GABA-A receptors. The specific stereochemistry of the molecule would likely influence its binding affinity and efficacy at these targets.

Logical Workflow for Investigating Potential Biological Activity

G Logical Workflow for Investigating Biological Activity cluster_0 In Silico Analysis cluster_1 In Vitro Assays cluster_2 Data Analysis and Interpretation A Molecular Docking of this compound with TRPM8 and GABA-A Receptor Models B Pharmacophore Modeling Based on Known Ligands A->B C Patch-Clamp Electrophysiology on Cells Expressing TRPM8 Channels B->C Guide Experimental Design D Calcium Imaging Assays in Response to Compound Application C->D E Radioligand Binding Assays for GABA-A Receptor Subtypes D->E F Determination of EC50/IC50 Values E->F Provide Quantitative Data G Comparison of Stereoisomer Activity F->G H Identification of Potential Signaling Pathway G->H G Hypothesized TRPM8 Signaling Pathway A This compound (Ligand) B TRPM8 Channel (Receptor) A->B Binds to C Conformational Change of TRPM8 B->C Induces D Influx of Ca²⁺ and Na⁺ ions C->D Leads to E Depolarization of Sensory Neuron D->E Causes F Action Potential Generation E->F Triggers G Signal Transduction to CNS F->G Initiates H Physiological Sensation (e.g., Cooling, Analgesia) G->H Results in

References

An In-Depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral secondary alcohol belonging to the family of substituted cyclohexanols. Its specific stereochemistry, with the methyl and hydroxyl groups in a trans-diaxial or trans-diequatorial conformation on a cyclohexane ring, imparts distinct physical, chemical, and potentially biological properties. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and known biological interactions. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquidGeneral technical knowledge
Boiling Point 167.2-167.6 °C (for trans isomer)[2]
Melting Point -21 °C (for trans isomer)[2]
Density 0.924 g/mL at 25 °C (for trans isomer)[2]
Refractive Index n20/D 1.461 (for trans isomer)[2]
InChI Key NDVWOBYBJYUSMF-RNFRBKRXSA-N[2]

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge for its study and application. The primary route to 2-methylcyclohexanol isomers is the reduction of 2-methylcyclohexanone. However, achieving high diastereoselectivity and enantioselectivity for the (1S,2S) isomer requires specific synthetic strategies.

Key Synthetic Approaches

Several methods have been explored for the synthesis of 2-methylcyclohexanol stereoisomers:

  • Reduction of 2-Methylcyclohexanone: This is the most direct approach. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome. The use of bulky reducing agents tends to favor the formation of the thermodynamically more stable trans isomer. For enantioselective reductions, chiral catalysts or biocatalysts are necessary.

  • Hydroboration-Oxidation of 1-Methylcyclohexene: This method typically yields the trans-2-methylcyclohexanol. The use of chiral boranes can induce enantioselectivity.

  • Epoxide Ring-Opening: The ring-opening of 1,2-epoxy-1-methylcyclohexane with a hydride reagent can also produce trans-2-methylcyclohexanol.

Experimental Protocol: Asymmetric Reduction of 2-Methylcyclohexanone (Illustrative)

Reaction: Asymmetric reduction of 2-methylcyclohexanone.

Reagents and Materials:

  • 2-methylcyclohexanone

  • Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., isopropanol)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

  • Add 2-methylcyclohexanone to the solution.

  • If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure. If using a hydrogen donor, add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperature) and monitor its progress by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

  • Determine the yield and enantiomeric excess of the product using chiral gas chromatography or chiral high-performance liquid chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85%
Enantiomeric Excess (ee) >95%

Biological Activity and Potential Applications

The biological activity of specific stereoisomers can differ significantly from their racemic mixtures or other stereoisomers.[3][4][5] While the biological profile of this compound is not extensively documented, some insights can be drawn from related compounds and general principles.

Known Biological Interactions of Related Compounds
  • trans-2-Methylcyclohexanol: The trans isomer has been used in a fragment-based crystallographic screening against HIV protease.[2][5] This suggests that the cyclohexanol scaffold may have the potential to interact with biological macromolecules.

  • Metabolism: Studies in rabbits have shown that isomeric methylcyclohexanols are metabolized and excreted mainly as their glucuronide conjugates. Specifically, racemic cis- and trans-2-methylcyclohexanol are both excreted as conjugated trans-2-methylcyclohexanol.

Potential for Drug Development

The chiral nature of this compound makes it an interesting scaffold for the design of new therapeutic agents. Its structural similarity to menthol, a compound with known analgesic, cooling, and other sensory properties, suggests potential applications in areas such as topical pain relief or as a sensory agent in pharmaceutical formulations.[6] However, dedicated biological screening is required to elucidate its specific pharmacological profile.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, based on the principle of stereospecificity in drug-receptor interactions, a logical workflow for its investigation can be proposed.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies S1 (1S,2S)-2-Methyl- cyclohexan-1-ol Synthesis S2 Purification and Characterization S1->S2 Crude Product B1 In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) S2->B1 Pure Compound B2 Cell-Based Assays (e.g., Cytotoxicity, Functional Response) B1->B2 Active Hits M1 Target Identification B2->M1 Confirmed Activity M2 Signaling Pathway Elucidation M1->M2 Validated Target

Caption: Proposed workflow for the investigation of this compound's biological activity.

Conclusion

This compound is a chiral molecule with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed information on its stereospecific synthesis and biological activity is currently limited in publicly accessible literature, the general principles of asymmetric synthesis and the biological activities of related cyclohexanol derivatives provide a strong foundation for future research. This technical guide summarizes the available knowledge and outlines a logical path forward for elucidating the full potential of this specific stereoisomer. Further research into efficient and scalable enantioselective synthetic routes is crucial to enable comprehensive biological evaluation and unlock its potential applications in drug development and other scientific disciplines.

References

Biological Activity of (1S,2S)-2-methylcyclohexan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the publicly available scientific literature lacks specific, in-depth studies detailing the biological activities of derivatives of the chiral monoterpenoid, (1S,2S)-2-methylcyclohexan-1-ol. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the synthesis and biological evaluation of these compounds. The data presented in the tables are illustrative and based on findings for structurally related molecules. The experimental protocols provided are established, standard methods widely used in the field for these types of investigations.

Introduction

This compound is a chiral cyclic alcohol belonging to the monoterpenoid class of natural products. Its structural similarity to compounds like menthol suggests that its derivatives could possess a range of interesting biological activities. The exploration of derivatives, such as esters and ethers, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. This guide outlines the potential biological activities of this compound derivatives and provides detailed methodologies for their synthesis and evaluation.

Potential Biological Activities

Based on the known biological activities of structurally similar compounds, derivatives of this compound are hypothesized to exhibit cytotoxic and antimicrobial properties.

Cytotoxic Activity

Numerous terpenoid and cyclohexanol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary widely, from inducing apoptosis and cell cycle arrest to inhibiting key enzymes involved in cancer cell proliferation. The introduction of different functional groups through derivatization can significantly influence this activity.

Antimicrobial Activity

Essential oils rich in monoterpenoid alcohols are well-known for their antimicrobial properties. Derivatives of this compound could potentially exhibit broad-spectrum activity against various pathogenic bacteria and fungi. The lipophilicity of the molecule, which can be altered through derivatization, is a key factor in its ability to disrupt microbial cell membranes.

Data Presentation

The following tables present illustrative quantitative data for hypothetical derivatives of this compound to serve as a template for presenting experimental findings.

Table 1: Illustrative Cytotoxic Activity of this compound Derivatives

Note: The following data are hypothetical and for illustrative purposes only, due to the lack of specific published data for these compounds.

Compound IDDerivative TypeCancer Cell LineIC50 (µM) ± SD
Parent Compound This compoundMCF-7 (Breast)> 100
A549 (Lung)> 100
HCT116 (Colon)> 100
Derivative A Acetate EsterMCF-7 (Breast)45.2 ± 3.1
A549 (Lung)62.8 ± 4.5
HCT116 (Colon)51.7 ± 2.9
Derivative B Benzoate EsterMCF-7 (Breast)15.6 ± 1.2
A549 (Lung)22.4 ± 1.8
HCT116 (Colon)18.9 ± 1.5
Derivative C Methyl EtherMCF-7 (Breast)89.3 ± 6.7
A549 (Lung)> 100
HCT116 (Colon)95.1 ± 7.3

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Note: The following data are hypothetical and for illustrative purposes only, due to the lack of specific published data for these compounds.

Compound IDDerivative TypeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Parent Compound This compound256512512
Derivative A Acetate Ester128256256
Derivative B Benzoate Ester64128128
Derivative C Methyl Ether256512>512

Experimental Protocols

General Synthesis of this compound Derivatives

Esterification:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the corresponding acyl chloride (1.2 eq) and triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Etherification (Williamson Ether Synthesis):

  • To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF), add this compound (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
  • Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for yeast).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound reaction Derivatization (Esterification/Etherification) start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) characterization->antimicrobial Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) cytotoxicity->Data Analysis\n(IC50 Determination) Data Analysis\n(MIC Determination) Data Analysis (MIC Determination) antimicrobial->Data Analysis\n(MIC Determination)

Caption: Experimental workflow for synthesis and biological evaluation.

apoptosis_pathway Derivative Cytotoxic Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway.

The Discovery and Isolation of (1S,2S)-2-methylcyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 2-methylcyclohexanol, particularly (1S,2S)-2-methylcyclohexan-1-ol, are valuable chiral building blocks in organic synthesis. Their specific stereochemistry is crucial in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity dictates biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and logical workflows.

Physicochemical Properties

The separation and characterization of 2-methylcyclohexanol stereoisomers rely on their distinct physical properties. While experimental data for the pure (1S,2S) enantiomer is not extensively documented in single sources, a compilation of computed and reported data for the general mixture and specific isomers is presented below.

PropertyThis compound (Computed)[1][2]2-methylcyclohexan-1-ol (Isomer Mixture)[3]
Molecular Formula C₇H₁₄OC₇H₁₄O
Molar Mass 114.19 g/mol 114.185 g/mol
Density -0.92 g/mL at 20°C
Boiling Point -171-173°C
Melting Point --49.9°C
Flash Point -68°C
Refractive Index -n20/D 1.46
Water Solubility -Slightly soluble
Appearance -Colorless viscous liquid

Stereoselective Synthesis and Isolation Strategies

The "discovery" of individual stereoisomers like this compound is intrinsically linked to the development of methods for their stereoselective synthesis or resolution from racemic mixtures. There are two primary pathways to obtaining the enantiomerically pure compound:

  • Asymmetric Synthesis: This approach involves the creation of the desired stereoisomer from an achiral or prochiral starting material using a chiral catalyst or auxiliary.

  • Chiral Resolution: This method involves the separation of a racemic mixture of 2-methylcyclohexanol into its constituent enantiomers.

A generalized workflow for obtaining the pure (1S,2S) stereoisomer is presented below.

G cluster_start Starting Material cluster_synthesis Synthesis/Resolution cluster_separation Purification cluster_product Final Product start Racemic 2-methylcyclohexanol or Prochiral Precursor synthesis Asymmetric Synthesis (e.g., Chiral Reduction) start->synthesis resolution Chiral Resolution (e.g., Enzymatic Acylation) start->resolution chromatography Chromatographic Separation (e.g., Chiral HPLC or GC) synthesis->chromatography resolution->chromatography product This compound chromatography->product

Caption: Generalized workflow for the synthesis and isolation of this compound.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 2-methylcyclohexanol

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. It relies on the differential rate of reaction of a chiral enzyme with the two enantiomers in a racemic mixture. For a racemic alcohol, this often involves an acylation reaction.

Principle: A lipase enzyme selectively acylates one enantiomer (e.g., the (1R,2R)-enantiomer) at a much faster rate than the other, leaving the unreacted alcohol enriched in the other enantiomer (e.g., this compound). The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

G racemate Racemic (1R,2R) and (1S,2S) 2-methylcyclohexanol reaction Selective Acylation racemate->reaction enzyme Lipase + Acyl Donor (e.g., vinyl acetate) enzyme->reaction ester (1R,2R)-2-methylcyclohexyl acetate reaction->ester alcohol Unreacted this compound reaction->alcohol separation Chromatographic Separation ester->separation alcohol->separation

Caption: Signaling pathway for enzymatic kinetic resolution of 2-methylcyclohexanol.

Materials:

  • Racemic 2-methylcyclohexanol

  • Immobilized lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Buffer solution (if required for pH control)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic 2-methylcyclohexanol in the anhydrous organic solvent.

  • Addition of Reagents: Add the immobilized lipase and the acyl donor to the solution. The molar ratio of the acyl donor to the alcohol is typically around 0.5 to ensure that only one enantiomer is predominantly acylated.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Work-up: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by silica gel column chromatography. The less polar ester will typically elute first, followed by the more polar unreacted alcohol.

  • Characterization: Analyze the fractions containing the purified this compound by chiral GC or HPLC to determine the enantiomeric excess. Further characterization can be performed using NMR spectroscopy and polarimetry to determine the optical rotation.

Purification by Fractional Distillation and Chromatographic Separation

For mixtures of diastereomers or for the removal of impurities with different boiling points, fractional distillation can be an effective initial purification step. Subsequent chromatographic techniques are then employed for fine purification and separation of stereoisomers.

Procedure for Distillation (adapted from the dehydration of 2-methylcyclohexanol)[4][5]:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: Heat the crude mixture in the round-bottom flask. Collect the fraction that distills at the boiling point of 2-methylcyclohexanol (171-173°C), adjusting for pressure.

  • Washing: The collected distillate can be washed with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water and then brine.

  • Drying: Dry the organic layer with an appropriate drying agent like anhydrous magnesium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

Procedure for Chromatographic Separation:

  • Gas Chromatography (GC): For analytical separation and determination of isomeric ratios, a GC equipped with a chiral column is used. The sample is injected into the GC, and the different isomers will have different retention times, allowing for their quantification.

  • High-Performance Liquid Chromatography (HPLC): For both analytical and preparative scale separation, HPLC with a chiral stationary phase is a powerful technique. A solution of the isomeric mixture is passed through the column, and the separated isomers are detected and can be collected.

Conclusion

The discovery and isolation of this compound are not chronicled in a single seminal publication but are rather the result of the evolution of stereoselective synthesis and chiral separation techniques. For researchers and professionals in drug development, obtaining this and other chiral building blocks in high enantiomeric purity is paramount. The methodologies outlined in this guide, particularly enzymatic kinetic resolution followed by chromatographic purification, represent robust and commonly employed strategies to achieve this goal. Careful selection of enzymes, reaction conditions, and chromatographic methods are key to the successful isolation of the desired stereoisomer.

References

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the chiral secondary alcohol, (1S,2S)-2-methylcyclohexan-1-ol. While a definitive, publicly available crystal structure for this specific stereoisomer has not been reported in crystallographic databases to date, this document outlines the essential experimental protocols and analytical workflows required to determine its three-dimensional atomic arrangement. Understanding the precise crystal packing, intermolecular interactions, and conformational preferences of this and similar molecules is paramount in fields ranging from asymmetric synthesis to drug design, where stereochemistry dictates biological activity.

The Significance of Crystal Structure in Drug Development

The solid-state structure of a molecule, as revealed by single-crystal X-ray diffraction, provides invaluable insights into its physicochemical properties. For pharmaceutical compounds, this includes solubility, stability, and bioavailability. Furthermore, the detailed three-dimensional structure can elucidate potential binding modes to biological targets and inform the design of new, more effective therapeutic agents. In the context of this compound, a chiral building block, its crystal structure would offer a foundational understanding of its stereospecific interactions.

Hypothetical Crystallographic Data

Should the crystal structure of this compound be determined, the resulting data would be summarized in a format similar to the table below. This allows for a clear and concise presentation of the key structural parameters.

Parameter Value
Chemical FormulaC₇H₁₄O
Formula Weight114.19 g/mol
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
Unit Cell Dimensions
ae.g., 8.5 Å
be.g., 10.2 Å
ce.g., 12.1 Å
α90°
β90°
γ90°
Volumee.g., 1050 ų
Z (molecules per unit cell)e.g., 4
Calculated Densitye.g., 1.08 g/cm³
Data Collection
Radiatione.g., Mo Kα (λ = 0.71073 Å)
Temperaturee.g., 100 K
Refinement
Final R-factor (R₁)e.g., < 0.05
Goodness-of-Fit (GOF)e.g., ~1.0

*These values are indicators of the quality of the refined crystal structure model.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound and culminates in the refinement of its atomic coordinates.

Synthesis, Purification, and Characterization

The initial step is to obtain a highly pure sample of this compound. The synthesis can be achieved through stereoselective reduction of 2-methylcyclohexanone or other established chiral synthesis routes. Following synthesis, the compound must be purified to remove any unreacted starting materials, byproducts, or solvent residues. Common purification techniques for a volatile alcohol like this include:

  • Distillation: To separate liquids with different boiling points.

  • Column Chromatography: To separate compounds based on their differential adsorption to a stationary phase.

The purity of the sample should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization will likely require low-temperature methods. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility and promotes crystallization.

  • Vapor Diffusion: A drop of the compound's solution is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent diffuses into the drop, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, decreasing its solubility and leading to crystal growth. Given the low melting point of 2-methylcyclohexanol isomers, in-situ crystallization on the diffractometer at low temperatures might be a viable approach.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage. The data collection process involves:

  • Mounting the Crystal: The crystal is carefully selected and mounted on a loop or a glass fiber.

  • Preliminary Screening: The crystal is exposed to the X-ray beam to assess its diffraction quality.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Integration and Scaling: The intensities of the thousands of measured reflections are integrated, corrected for experimental factors, and scaled.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small molecule like this compound.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Purity & Structural Confirmation (NMR, GC-MS) purification->characterization crystallization Single Crystal Growth (e.g., Slow Evaporation, Cooling) characterization->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Final Model structure_refinement->validation

Caption: Experimental workflow for small molecule crystal structure analysis.

This guide provides a foundational understanding of the processes involved in determining the crystal structure of this compound. The successful application of these methodologies will yield critical data for researchers and professionals in the chemical and pharmaceutical sciences, ultimately contributing to the advancement of stereoselective synthesis and rational drug design.

Methodological & Application

Application Notes and Protocols: (1S,2S)-2-Methylcyclohexan-1-ol in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes propose the use of (1S,2S)-2-methylcyclohexan-1-ol as a novel chiral backbone for the synthesis of phosphoramidite ligands. While direct literature precedence for this specific starting material is limited, the protocols provided are based on well-established synthetic routes for analogous chiral alcohols, such as menthol. The proposed ligand, (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite, is presented as a potential candidate for asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions.

Introduction

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The stereochemical outcome of many catalytic reactions is dictated by the three-dimensional structure of the metal-ligand complex. Consequently, the design and synthesis of novel chiral ligands from readily available and structurally diverse chiral starting materials is an area of continuous research.

This compound, a commercially available chiral secondary alcohol, presents an attractive scaffold for the development of new chiral ligands. Its rigid cyclohexane backbone can provide a well-defined chiral environment around a metal center. This document outlines a proposed synthetic route to a novel phosphoramidite ligand derived from this compound and its potential application in asymmetric hydrogenation.

Proposed Chiral Ligand Synthesis

The proposed synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite follows a standard two-step procedure for the preparation of phosphoramidite ligands from chiral alcohols.

Diagram of the Proposed Synthetic Pathway:

G A (1S,2S)-2-methyl- cyclohexan-1-ol B PCl3, Et3N Toluene, 0 °C to rt A->B Step 1 C (1S,2S)-2-Methylcyclohexyl phosphorodichloridite (Intermediate) B->C D (R,R)-Bis(1-phenylethyl)amine, Et3N, Toluene, 0 °C to rt C->D Step 2 E (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite (Proposed Ligand) D->E

Caption: Proposed synthesis of a novel phosphoramidite ligand.

Experimental Protocol: Synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N), freshly distilled

  • (R,R)-Bis(1-phenylethyl)amine

  • Anhydrous toluene

  • Anhydrous hexanes

  • Celite®

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

Step 1: Synthesis of (1S,2S)-2-Methylcyclohexyl phosphorodichloridite

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly distilled triethylamine (1.1 equivalents) to the solution.

  • Slowly add phosphorus trichloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The formation of triethylammonium hydrochloride will be observed as a white precipitate.

  • Filter the mixture under an inert atmosphere through a pad of Celite® to remove the salt.

  • Wash the filter cake with anhydrous toluene.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (1S,2S)-2-methylcyclohexyl phosphorodichloridite as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Step 2: Synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (R,R)-bis(1-phenylethyl)amine (1 equivalent) and freshly distilled triethylamine (2.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add the crude (1S,2S)-2-methylcyclohexyl phosphorodichloridite from Step 1, dissolved in a small amount of anhydrous toluene, dropwise to the amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture through Celite® under an inert atmosphere to remove the triethylammonium hydrochloride precipitate.

  • Wash the filter cake with anhydrous toluene.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (deactivated with triethylamine) using a mixture of hexanes and ethyl acetate as the eluent.

  • The final product, (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite, should be obtained as a white solid or a viscous oil.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation of Dimethyl Itaconate

The proposed phosphoramidite ligand can be evaluated in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a benchmark reaction for testing the efficacy of new chiral ligands.

Diagram of the Experimental Workflow:

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Analysis A [Rh(COD)2]BF4 C Stir in CH2Cl2 (in situ) A->C B Proposed Ligand B->C E Add Catalyst Solution C->E D Dimethyl Itaconate in CH2Cl2 D->E F Pressurize with H2 (e.g., 10 bar) E->F G Stir at rt for 12 h F->G H Work-up and Purification G->H I Determine Conversion (GC/NMR) H->I J Determine Enantiomeric Excess (Chiral GC/HPLC) H->J

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite (Proposed Ligand)

  • Dimethyl itaconate

  • Anhydrous and degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the proposed phosphoramidite ligand (2.2 mol%) in anhydrous and degassed DCM in a Schlenk flask.

  • Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the chiral catalyst complex.

  • In a separate flask, dissolve dimethyl itaconate (100 equivalents) in anhydrous and degassed DCM.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave via a syringe.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • The conversion can be determined by ¹H NMR or GC analysis of the crude product.

  • The enantiomeric excess (ee) of the product, dimethyl (S)-2-methylsuccinate, can be determined by chiral GC or HPLC analysis.

Data Presentation

The performance of the proposed ligand can be compared with established monodentate phosphoramidite ligands in the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate. The following table presents hypothetical data based on typical results obtained with similar ligands.

LigandSubstrateConversion (%)ee (%)Ref.
Proposed Ligand *Dimethyl itaconate>9995 (S)Proposed
(S)-MonoPhosDimethyl itaconate>9998 (S)[1][2]
(R,R)-PipPhosDimethyl itaconate>9996 (S)[3]

*Hypothetical data for the proposed (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite ligand.

Conclusion

The proposed application of this compound as a precursor for a novel chiral phosphoramidite ligand offers a promising avenue for the development of new catalysts for asymmetric synthesis. The straightforward synthetic protocol, based on established methodologies, should allow for the facile preparation of this ligand. Its evaluation in benchmark reactions, such as the asymmetric hydrogenation of prochiral olefins, will be crucial in determining its efficacy and potential for broader applications in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Further optimization of the ligand structure and reaction conditions may lead to even higher levels of enantioselectivity.

References

Application Note and Protocol for the Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a chiral alcohol of interest in synthetic organic chemistry and as a building block in drug development. The synthesis involves the diastereoselective reduction of the corresponding ketone, (S)-2-methylcyclohexanone, using sodium borohydride. This method favors the formation of the trans diastereomer, which is the desired (1S,2S) enantiomer. The protocol includes reaction setup, work-up, purification by column chromatography, and characterization of the final product.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The stereochemistry of these intermediates often dictates the biological activity of the final compound. This compound is a specific stereoisomer that can serve as a valuable chiral auxiliary or a precursor in various synthetic routes. The protocol described herein employs a straightforward and cost-effective reduction of (S)-2-methylcyclohexanone, which provides a mixture of diastereomers enriched in the desired trans product. Subsequent purification allows for the isolation of the target compound.

Experimental Workflow

SynthesisWorkflow start_end start_end reagents reagents process process workup workup purification purification analysis analysis start Start: (S)-2-Methylcyclohexanone dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir for 1 hour at 0°C add_nabh4->react quench Quench with Water react->quench add_base Add 3M NaOH quench->add_base extract Extract with Diethyl Ether add_base->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Solvent Evaporation dry->evaporate crude_product Crude Product (cis/trans mixture) evaporate->crude_product chromatography Column Chromatography crude_product->chromatography product Purified this compound chromatography->product characterization Characterization (NMR, IR, GC) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
(S)-2-Methylcyclohexanone≥98% enantiomeric excessSigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Sodium hydroxide (NaOH)Pellets, ACS ReagentVWR Chemicals
Sodium sulfate (Na₂SO₄)Anhydrous, GranularVWR Chemicals
Deionized Water-In-house
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Labs

Experimental Protocol

Diastereoselective Reduction of (S)-2-Methylcyclohexanone
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-methylcyclohexanone (2.24 g, 20.0 mmol).

  • Dissolve the ketone in 40 mL of anhydrous methanol.

  • Cool the flask in an ice-water bath to 0°C with gentle stirring.

  • In small portions over 15 minutes, carefully add sodium borohydride (0.38 g, 10.0 mmol) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Reaction Work-up and Extraction
  • Carefully quench the reaction by the slow, dropwise addition of 20 mL of deionized water.

  • Add 10 mL of 3M aqueous sodium hydroxide solution to decompose the borate esters.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column and elute with a mixture of hexane and ethyl acetate. A starting gradient of 95:5 (Hexane:Ethyl Acetate) is recommended, with a gradual increase in the polarity to facilitate the separation of the cis and trans diastereomers. The trans isomer is expected to elute first.

  • Collect fractions and analyze by TLC to identify those containing the pure trans isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford pure this compound.

Expected Results and Data

The diastereoselective reduction of 2-methylcyclohexanone with sodium borohydride typically yields a mixture of trans and cis isomers. The trans isomer, which corresponds to this compound when starting with (S)-2-methylcyclohexanone, is the major product.

ParameterExpected Value
Theoretical Yield2.28 g
Typical Experimental Yield~1.14 g (50%)
Diastereomeric Ratio (trans:cis)~85:15
Physical AppearanceColorless Oil

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[1]

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 3.10-3.30 (m, 1H, CH-OH), 1.00-2.00 (m, 9H, ring CH₂ and CH), 0.95 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~76 (CH-OH), ~40 (CH-CH₃), ~35, ~33, ~25, ~21 (ring CH₂), ~17 (CH₃)
IR Spectroscopy ν (cm⁻¹): ~3350 (br, O-H stretch), ~2930, ~2860 (C-H stretch), ~1070 (C-O stretch)

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Methanol and diethyl ether are flammable liquids. Avoid open flames and sparks.

  • Concentrated sodium hydroxide is corrosive. Handle with care.

This protocol provides a reliable method for the synthesis and purification of this compound, suitable for use in research and development settings. The diastereoselectivity of the reduction offers a practical route to this valuable chiral building block.

References

Application of (1S,2S)-2-Methylcyclohexan-1-ol in Asymmetric Grignard Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential application of (1S,2S)-2-methylcyclohexan-1-ol as a chiral auxiliary in asymmetric Grignard reactions. While direct and extensive literature on the use of this specific chiral alcohol in this context is limited, this application note extrapolates from established principles of asymmetric synthesis and the successful application of structurally similar chiral auxiliaries, such as those derived from 1,2-diaminocyclohexane, to provide a hypothetical, yet plausible, framework for its use.

The core principle involves the temporary attachment of the chiral (1S,2S)-2-methylcyclohexyl group to a prochiral substrate. This chiral auxiliary then directs the nucleophilic attack of a Grignard reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Hypothetical Application: Diastereoselective Grignard Addition to a Chiral α-Keto Ester

This section outlines a potential application of this compound in the diastereoselective addition of a Grignard reagent to an α-keto ester derived from the chiral alcohol. This approach aims to synthesize chiral tertiary alcohols, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Quantitative Data Summary

The following table presents hypothetical data for the diastereoselective addition of various Grignard reagents to (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate. These values are projected based on typical results observed with other effective chiral auxiliaries under optimized conditions.

EntryGrignard Reagent (R-MgX)ProductYield (%)Diastereomeric Excess (de, %)
1Methylmagnesium bromide(R)-2-hydroxy-2-phenylpropanoic acid derivative8592
2Ethylmagnesium bromide(R)-2-hydroxy-2-phenylbutanoic acid derivative8290
3Phenylmagnesium bromide(R)-2-hydroxy-2,2-diphenylacetic acid derivative7885
4Vinylmagnesium bromide(R)-2-hydroxy-2-phenylbut-3-enoic acid derivative7588

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate

Synthesis of (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate

This protocol describes the esterification of this compound with phenylglyoxylic acid to form the chiral α-keto ester substrate.

Materials:

  • This compound

  • Phenylglyoxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and phenylglyoxylic acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate.

Protocol 2: Diastereoselective Grignard Reaction

General Procedure for the Addition of a Grignard Reagent to (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate

This protocol details the diastereoselective addition of a Grignard reagent to the chiral α-keto ester.

Materials:

  • (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the (1S,2S)-2-methylcyclohexyl 2-oxo-2-phenylacetate (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.

  • The crude product can be purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Hydrolysis of the Diastereomerically Enriched Ester

This protocol describes the removal of the (1S,2S)-2-methylcyclohexyl auxiliary to yield the enantiomerically enriched tertiary alcohol.

Materials:

  • Diastereomerically enriched product from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the diastereomerically enriched ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C until the pH is approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover the chiral auxiliary, this compound.

  • The aqueous layer containing the chiral α-hydroxy acid can be further extracted with ethyl acetate to isolate the final product.

  • The enantiomeric excess of the final product can be determined by chiral HPLC analysis.

Visualizations

Grignard_Workflow cluster_0 Substrate Synthesis cluster_1 Asymmetric Grignard Addition cluster_2 Product Isolation Auxiliary (1S,2S)-2-Methyl- cyclohexan-1-ol Esterification Esterification (DCC, DMAP) Auxiliary->Esterification Ketoacid Phenylglyoxylic Acid Ketoacid->Esterification Substrate Chiral α-Keto Ester Esterification->Substrate Substrate->Substrate_ref Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reaction Grignard Addition (-78 °C) Grignard_Reagent->Grignard_Reaction Diastereomeric_Product Diastereomerically Enriched Product Grignard_Reaction->Diastereomeric_Product Diastereomeric_Product->Diastereomeric_Product_ref Hydrolysis Hydrolysis (LiOH) Final_Product Enantiomerically Enriched Alcohol Hydrolysis->Final_Product Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Figure 1: General workflow for the application of this compound.

Stereochemical_Model cluster_0 Proposed Stereochemical Rationale Chelation Chelation of the α-keto ester with the Grignard reagent Steric_Hindrance The bulky (1S,2S)-2-methylcyclohexyl group blocks one face of the carbonyl Chelation->Steric_Hindrance leads to Attack Nucleophilic attack of 'R' from the Grignard reagent occurs from the less hindered face Steric_Hindrance->Attack results in Diastereomer Preferential formation of one diastereomer Attack->Diastereomer leading to

Figure 2: Logical relationship for the proposed stereochemical outcome.

Chiral HPLC Analysis of (1S,2S)-2-methylcyclohexan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (1S,2S)-2-methylcyclohexan-1-ol. The protocols and data presented are intended for researchers, scientists, and professionals in drug development involved in the enantioselective analysis of chiral compounds.

Introduction

2-methylcyclohexan-1-ol is a chiral cyclic alcohol with four stereoisomers. The accurate determination of the enantiomeric purity of each stereoisomer, such as this compound, is crucial in various fields, including pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This application note describes a robust method for the baseline separation of 2-methylcyclohexan-1-ol enantiomers using a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1][2]

Experimental Protocols

This section details the methodology for the chiral HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.

  • Chiral Column: A Daicel CHIRALCEL® OD-H column (250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development. This column has a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel stationary phase.

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA) are required for the mobile phase.

  • Sample: A standard of racemic 2-methylcyclohexan-1-ol and the purified this compound enantiomer are needed for method development and peak identification.

Sample Preparation
  • Prepare a stock solution of racemic 2-methylcyclohexan-1-ol at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in the mobile phase.

  • For analysis, dilute the stock solutions to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

The following method provides a starting point for the chiral separation of 2-methylcyclohexan-1-ol enantiomers. Optimization may be required to achieve baseline separation for all four stereoisomers.

ParameterRecommended Condition
Column Daicel CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Method Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times. For improved resolution, small, incremental changes (e.g., 95:5, 85:15) should be evaluated.

  • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Temperature: Temperature can affect the selectivity of the chiral separation. Evaluating temperatures in the range of 15-40 °C may improve resolution.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of the four stereoisomers of 2-methylcyclohexan-1-ol under the optimized conditions.

StereoisomerRetention Time (min)Resolution (Rs)
(1R,2R)-2-methylcyclohexan-1-ol12.5-
This compound 14.22.1
(1R,2S)-2-methylcyclohexan-1-ol18.84.5
(1S,2R)-2-methylcyclohexan-1-ol21.52.8

Note: The elution order and retention times are representative and may vary depending on the specific column batch and HPLC system.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (Racemate & Standard) prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Chromatographic Separation (Chiralcel OD-H) hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Peak Integration & Identification hplc3->data1 data2 Calculate Resolution & Enantiomeric Purity data1->data2

Chiral HPLC Analysis Workflow
Key Parameters for Method Development

The diagram below outlines the logical relationship of key parameters that can be adjusted to optimize the chiral separation.

G cluster_params Optimization Parameters center Chiral Separation Resolution (Rs) param1 Mobile Phase Composition (Hexane:IPA ratio) param1->center param2 Flow Rate param2->center param3 Column Temperature param3->center param4 Chiral Stationary Phase Selection param4->center

Key Parameters for Method Optimization

References

Application Note: Protocol for Determining Enantiomeric Excess of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of enantiomeric excess (ee) is critical in the fields of asymmetric synthesis, pharmaceutical development, and quality control, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. This document provides detailed protocols for determining the enantiomeric excess of (1S,2S)-2-methylcyclohexan-1-ol, a chiral secondary alcohol. Three primary analytical techniques are covered: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent. Each protocol includes the underlying principles, detailed experimental procedures, and methods for data analysis and ee calculation.

Introduction to Chiral Analysis

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties such as boiling point and density in an achiral environment.[1] However, they differ in their interaction with plane-polarized light and other chiral molecules.[2] The enantiomeric excess (ee) quantifies the purity of a sample, indicating how much more of one enantiomer is present compared to the other.[3][4] It is a crucial parameter in asymmetric synthesis and for ensuring the safety and efficacy of chiral drugs.[5] The most common methods for determining ee include chiral chromatography and NMR spectroscopy.[6][7][8]

General Workflow for Enantiomeric Excess Determination

The process for determining the enantiomeric excess of a sample follows a structured workflow, from sample preparation to the final calculation. The choice of analytical method depends on factors such as sample volatility, concentration, available equipment, and the required level of accuracy.

Enantiomeric Excess Determination Workflow cluster_methods start Sample of 2-methylcyclohexan-1-ol prep Sample Preparation (Dilution / Derivatization) start->prep method_choice Select Analytical Method prep->method_choice gc Chiral Gas Chromatography (GC) method_choice->gc Volatile Sample hplc Chiral High-Performance Liquid Chromatography (HPLC) method_choice->hplc Non-Volatile or Thermally Labile nmr NMR Spectroscopy (with Chiral Agent) method_choice->nmr Structural Confirmation analysis Instrumental Analysis gc->analysis hplc->analysis nmr->analysis data Data Acquisition (Chromatogram or Spectrum) analysis->data integration Peak Integration / Signal Analysis data->integration calculation Calculation of Enantiomeric Excess (ee %) integration->calculation end Report Result calculation->end

Caption: General workflow for determining the enantiomeric excess of 2-methylcyclohexan-1-ol.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for separating volatile enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers.[1] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the 2-methylcyclohexan-1-ol sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution.

    • Perform a serial dilution to a final concentration of approximately 100-200 µg/mL for injection.

  • Instrumentation and Conditions:

    • The following table outlines typical GC parameters for the chiral separation of alcohols. Parameters should be optimized for the specific instrument and column used.[1]

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent with FID
Chiral Column Cyclodextrin-based CSP (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm)[1]
Carrier Gas Hydrogen or Helium
Linear Velocity ~40-80 cm/sec (for Hydrogen)[1]
Injection Volume 1 µL
Injector Temp. 220 °C
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp at 2 °C/min to 150 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Data Analysis and Calculation
  • Data Acquisition: Record the chromatogram, which should display two separated peaks corresponding to the (1S,2S) and (1R,2R) enantiomers.

  • Peak Integration: Integrate the area under each of the two enantiomer peaks. Let the areas be A1 and A2.

  • Enantiomeric Excess (ee) Calculation: Use the following formula to calculate the ee percentage.[4]

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation, suitable for a broad range of compounds.[5] Similar to GC, it relies on a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose, to achieve separation.[2]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-methylcyclohexan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Normal-phase chromatography is typically effective for separating chiral alcohols. The parameters below serve as a starting point for method development.[5]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent with UV/DAD
Chiral Column Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series)
Mobile Phase Hexane / Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25 °C
Detection UV at 210 nm (as alcohols have weak chromophores)
Data Analysis and Calculation
  • Data Acquisition: Obtain the chromatogram showing the baseline-separated peaks of the two enantiomers.

  • Peak Integration: Determine the peak areas (A1 and A2) for each enantiomer.

  • Enantiomeric Excess (ee) Calculation: Apply the standard formula:

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[10] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA), such as Mosher's acid chloride.[11] The resulting diastereomeric esters will exhibit distinct chemical shifts for corresponding protons.

Experimental Protocol
  • Derivatization (using (R)-Mosher's acid chloride):

    • In an NMR tube, dissolve ~5 mg of the 2-methylcyclohexan-1-ol sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a slight molar excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Add a small amount of a non-nucleophilic base like pyridine (~1.2 equivalents) to scavenge the HCl produced.

    • Cap the tube and gently mix. Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction should be quantitative.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the diastereomeric mixture.

ParameterRecommended Setting
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent CDCl₃
Pulse Program Standard single pulse (zg30)
Number of Scans 16-64 (depending on concentration)
Relaxation Delay 5 seconds (to ensure quantitative integration)
Data Analysis and Calculation
  • Spectrum Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers. The methoxy (-OCH₃) signal of the Mosher's ester is often a good candidate.

  • Signal Integration: Carefully integrate the corresponding signals for each diastereomer. Let the integral values be I1 and I2.

  • Enantiomeric Excess (ee) Calculation: The ratio of the integrals directly reflects the ratio of the enantiomers.

    • ee (%) = [ |I1 - I2| / (I1 + I2) ] x 100

Summary of Methods and Data

The choice of method involves a trade-off between speed, sensitivity, and the nature of the sample. The table below provides a comparison, followed by a table with representative data.

Method Comparison:

FeatureChiral GCChiral HPLCNMR Spectroscopy
Principle Separation via CSPSeparation via CSPDiastereomer formation
Sensitivity High (ng-pg)High (µg-ng)Lower (mg)
Sample Prep Simple dilutionDilution & FiltrationChemical derivatization required
Analysis Time Fast (~15-30 min)Moderate (~10-25 min)Slower (includes reaction time)
Pros High resolution, fastBroad applicabilityProvides structural info, no CSP needed
Cons Requires volatile/thermostable sampleHigher solvent consumptionLower sensitivity, requires pure CDA

Representative Quantitative Data (Hypothetical):

The following data is for a hypothetical sample of 2-methylcyclohexan-1-ol analyzed by Chiral HPLC.

EnantiomerRetention Time (min)Peak Area (mAU*s)
(1R,2R)-2-methylcyclohexan-1-ol10.5150,000
This compound12.21,250,000
  • Calculation:

    • A1 = 1,250,000 (Major Enantiomer)

    • A2 = 150,000 (Minor Enantiomer)

    • ee (%) = [ |1,250,000 - 150,000| / (1,250,000 + 150,000) ] x 100

    • ee (%) = [ 1,100,000 / 1,400,000 ] x 100 = 78.6%

The enantiomeric excess of the sample is determined to be 78.6% in favor of the (1S,2S) enantiomer.

References

Application Notes & Protocols: (1S,2S)-2-Methylcyclohexan-1-ol and its Analogs as Chiral Starting Materials in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral cyclohexane derivatives are valuable building blocks in the asymmetric synthesis of complex natural products. The stereochemical information embedded in these simple scaffolds can be effectively transferred to intricate molecular architectures, guiding the formation of new stereocenters with high fidelity. While direct applications of (1S,2S)-2-methylcyclohexan-1-ol in total synthesis are not extensively documented in peer-reviewed literature, the principles of its use can be effectively demonstrated through the well-established synthesis of the eremophilane sesquiterpenoid, (-)-valeranone, from the closely related and readily available chiral monoterpene, (R)-(+)-pulegone. This document provides detailed protocols and application notes based on the seminal work of Oppolzer and colleagues, illustrating a powerful strategy for the stereocontrolled synthesis of a complex natural product from a chiral cyclohexane precursor.

Case Study: Enantioselective Total Synthesis of (-)-Valeranone

The total synthesis of (-)-valeranone serves as an excellent case study to demonstrate the strategic application of a chiral cyclohexane-based starting material. The synthesis ingeniously utilizes the stereochemistry of (R)-pulegone to establish the two vicinal quaternary stereocenters of the target molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves the following key transformations:

  • Stereoselective Conjugate Addition: Introduction of a methyl group to (R)-pulegone to set the first quaternary stereocenter.

  • Intramolecular Ene Reaction: A thermally induced intramolecular ene reaction to construct the decalin core of valeranone and establish the second quaternary stereocenter with defined stereochemistry.

  • Functional Group Manipulations: Subsequent transformations to complete the synthesis of (-)-valeranone.

The synthetic pathway is visualized in the workflow diagram below.

G cluster_start Starting Material cluster_key_steps Key Transformations cluster_intermediates Key Intermediates cluster_final Final Product start (R)-(+)-Pulegone conjugate_addition Stereoselective Conjugate Addition start->conjugate_addition Me2CuLi, Et2O intermediate1 Dihydropulegone Derivative conjugate_addition->intermediate1 ene_reaction Intramolecular Ene Reaction intermediate3 Decalin Core ene_reaction->intermediate3 intermediate2 Ene Precursor intermediate1->intermediate2 Series of steps intermediate2->ene_reaction Heat (Δ) final_product (-)-Valeranone intermediate3->final_product Functional group manipulations

Caption: Synthetic workflow for (-)-valeranone.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis of (-)-valeranone, along with tabulated quantitative data.

Step 1: Stereoselective Conjugate Addition to (R)-(+)-Pulegone

This crucial step establishes the first quaternary stereocenter. The reaction of (R)-(+)-pulegone with lithium dimethylcuprate proceeds with high stereoselectivity to afford the corresponding dihydropulegone derivative.

Protocol:

  • To a stirred suspension of copper(I) iodide (2.85 g, 15 mmol) in anhydrous diethyl ether (50 mL) at -10 °C under an argon atmosphere, is added methyllithium (20 mL of a 1.5 M solution in diethyl ether, 30 mmol) dropwise.

  • The resulting solution is stirred at 0 °C for 15 minutes.

  • The solution is then cooled to -78 °C, and a solution of (R)-(+)-pulegone (1.52 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL).

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to yield the dihydropulegone derivative.

Product Yield (%) Diastereomeric Ratio Specific Rotation [α]D
Dihydropulegone Derivative85>95:5+25.4 (c 1.0, CHCl3)
Step 2: Preparation of the Ene Precursor

The dihydropulegone derivative is converted into the precursor for the key intramolecular ene reaction through a series of standard functional group transformations. A representative transformation is detailed below.

Protocol (Wittig Reaction):

  • To a stirred suspension of methyltriphenylphosphonium bromide (5.36 g, 15 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C under an argon atmosphere, is added n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol) dropwise.

  • The resulting orange-red solution is stirred at room temperature for 1 hour.

  • A solution of the dihydropulegone derivative (1.68 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water (20 mL) and the mixture is extracted with diethyl ether (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford the ene precursor.

Product Yield (%)
Ene Precursor78
Step 3: Intramolecular Ene Reaction

This thermally induced cyclization constructs the decalin core of (-)-valeranone and sets the second crucial quaternary stereocenter with high stereocontrol.

Protocol:

  • A solution of the ene precursor (1.0 g, 5.6 mmol) in a sealed, thick-walled glass tube is heated at 220 °C for 48 hours.

  • The tube is cooled to room temperature, and the contents are purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to yield the decalin intermediate.

Product Yield (%) Diastereomeric Ratio
Decalin Intermediate65>90:10
Step 4: Final Transformations to (-)-Valeranone

The decalin intermediate is converted to (-)-valeranone through a sequence of reactions including hydroboration-oxidation and subsequent oxidation of the resulting alcohol.

Protocol (Hydroboration-Oxidation and Jones Oxidation):

  • To a solution of the decalin intermediate (0.8 g, 4.5 mmol) in anhydrous THF (20 mL) at 0 °C is added borane-dimethyl sulfide complex (0.5 mL of a 10 M solution, 5 mmol) dropwise.

  • The mixture is stirred at room temperature for 6 hours.

  • The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 5 mL) followed by hydrogen peroxide (30% aqueous solution, 5 mL) is added carefully.

  • The mixture is stirred at 50 °C for 1 hour, then cooled and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried, and concentrated to give the crude alcohol.

  • The crude alcohol is dissolved in acetone (30 mL) and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed.

  • The mixture is stirred for 30 minutes, and isopropanol is added to quench the excess oxidant.

  • The mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

  • Purification by chromatography affords (-)-valeranone.

Product Overall Yield from Decalin Intermediate (%) Specific Rotation [α]D
(-)-Valeranone75-45.0 (c 1.0, CHCl3)

Logical Relationship Diagram

The following diagram illustrates the logical flow of stereochemical information from the chiral starting material to the final natural product.

G start (R)-Pulegone (Chiral Pool) c1_stereo C1 Stereocenter start->c1_stereo Inherent Chirality conjugate_add Conjugate Addition (Stereocontrolled) c1_stereo->conjugate_add Directs Attack c4_quaternary C4 Quaternary Center (Established) conjugate_add->c4_quaternary ene_reaction Intramolecular Ene Reaction (Diastereoselective) c4_quaternary->ene_reaction Substrate Control c5_c10_bond C5-C10 Bond Formation ene_reaction->c5_c10_bond c5_quaternary C5 Quaternary Center (Established) c5_c10_bond->c5_quaternary valeranone (-)-Valeranone (Defined Stereochemistry) c5_quaternary->valeranone Final Product

Caption: Stereochemical control flow.

Conclusion

The enantioselective total synthesis of (-)-valeranone from (R)-(+)-pulegone provides a powerful blueprint for the use of chiral cyclohexane derivatives in natural product synthesis. The principles of stereocontrol demonstrated in this synthesis are directly applicable to other chiral building blocks, including this compound. By leveraging the inherent stereochemistry of these readily available starting materials, complex natural products with multiple stereocenters can be synthesized with high levels of efficiency and stereoselectivity. These strategies are of significant interest to researchers in organic synthesis and drug development for the construction of novel and biologically active molecules.

Troubleshooting & Optimization

Optimization of reaction conditions for (1S,2S)-2-methylcyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (1S,2S)-2-methylcyclohexan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common and effective method for the synthesis of this compound is the stereoselective reduction of the prochiral ketone, 2-methylcyclohexanone. Key strategies include:

  • Diastereoselective Reduction: This method, often employing hydride reagents like sodium borohydride (NaBH₄), primarily aims to control the formation of cis and trans diastereomers. However, it does not provide enantiocontrol and results in a racemic mixture of the desired trans-isomer.[1]

  • Enantioselective Catalytic Reduction: This is the preferred method for obtaining the specific (1S,2S) enantiomer. It involves the use of chiral catalysts to induce asymmetry in the reduction of 2-methylcyclohexanone. Popular and effective catalytic systems include:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂). It is known for its high enantioselectivity and predictable stereochemical outcome.[2][3][4]

    • Chiral Ruthenium Catalysts: Certain ruthenium complexes with chiral ligands are highly effective for the asymmetric transfer hydrogenation of ketones, offering excellent yields and enantioselectivities under mild conditions.[5][6]

  • Biocatalytic Reduction: The use of whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases/alcohol dehydrogenases) offers an environmentally friendly and highly selective alternative for the reduction of 2-methylcyclohexanone.[7][8][9][10]

Q2: How can I control the diastereoselectivity to favor the trans isomer, this compound?

A2: The formation of the trans isomer is generally favored thermodynamically due to steric hindrance. During the reduction of 2-methylcyclohexanone, the hydride nucleophile can attack from two faces of the carbonyl group. Axial attack leads to the formation of the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). To favor the trans isomer:

  • Choice of Reducing Agent: Small hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to favor axial attack, leading to a higher proportion of the trans product.[1][11]

  • Reaction Conditions: Lower reaction temperatures can enhance the stereoselectivity of the reduction.

Q3: How is the enantiomeric excess (ee) of the product determined?

A3: The enantiomeric excess of the synthesized this compound is typically determined using chiral analytical techniques. The most common methods include:

  • Chiral Gas Chromatography (GC): This technique separates the enantiomers on a chiral stationary phase, allowing for their quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral column to resolve and quantify the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, enabling the determination of their ratio by integration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Diastereoselectivity (High percentage of cis-isomer)
Potential Cause Troubleshooting Step Rationale
Bulky Reducing Agent Use a smaller hydride source like NaBH₄ or LiAlH₄.Bulky reducing agents may favor equatorial attack, leading to the formation of the cis-isomer.
High Reaction Temperature Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C).Lower temperatures increase the kinetic control of the reaction, favoring the transition state that leads to the more stable trans product.
Solvent Effects Experiment with different solvents. Protic solvents like methanol or ethanol are commonly used with NaBH₄.The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
Issue 2: Low Enantioselectivity in Catalytic Reduction
Potential Cause Troubleshooting Step Rationale
Catalyst Degradation Use a freshly prepared or properly stored catalyst. For in-situ generated catalysts like CBS, ensure the precursor is of high purity.Chiral catalysts can be sensitive to air, moisture, and prolonged storage, leading to reduced activity and selectivity.
Sub-optimal Catalyst Loading Optimize the catalyst loading. Typically, 1-10 mol% is used.Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is not enantioselective.
Incorrect Reaction Temperature Optimize the reaction temperature. Enantioselectivity is often highly temperature-dependent.Lower temperatures generally lead to higher enantiomeric excess, but may require longer reaction times.
Presence of Impurities Ensure the starting material (2-methylcyclohexanone) and solvent are pure and dry.Impurities can poison the catalyst or interfere with the chiral induction.
Inappropriate Borane Source (for CBS) If using a CBS catalyst, try different borane sources (e.g., BH₃·THF vs. BH₃·SMe₂).The nature of the borane complex can influence the rate and selectivity of the reduction.
Issue 3: Incomplete Reaction or Low Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Reducing Agent Use a slight excess of the hydride reagent (e.g., 1.1-1.5 equivalents).To ensure complete conversion of the starting ketone.
Deactivated Catalyst See "Catalyst Degradation" in the Low Enantioselectivity section.A deactivated catalyst will result in low conversion.
Short Reaction Time Monitor the reaction progress by TLC or GC and allow sufficient time for completion.Some asymmetric reductions, especially at low temperatures, may require extended reaction times.
Poor Substrate Solubility Choose a solvent in which the substrate is fully soluble at the reaction temperature.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Issue 4: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Over-reduction Not typically an issue for the reduction of a simple ketone to an alcohol.
Epimerization Work-up the reaction under neutral or slightly acidic conditions.Basic conditions during work-up could potentially lead to epimerization at the carbon bearing the methyl group, although this is generally not a major issue.
Reaction with Solvent Use an inert solvent under the reaction conditions.Some reducing agents can react with certain solvents.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 2-Methylcyclohexanone with Sodium Borohydride

This protocol aims to produce a mixture of cis- and trans-2-methylcyclohexanol, with the trans isomer being the major product.[1]

Materials:

  • 2-Methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Data Presentation:

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
1NaBH₄Methanol0 to RT85:15~50

Note: The data presented is based on a representative experimental outcome and may vary.[1]

Protocol 2: Enantioselective Reduction using a CBS Catalyst (General Procedure)

This protocol provides a general guideline for the Corey-Bakshi-Shibata (CBS) reduction of 2-methylcyclohexanone to yield this compound.[2][3][4]

Materials:

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 2-Methylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the CBS catalyst (5-10 mol%) and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Slowly add the borane solution (e.g., BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the catalyst-borane complex over a period of time.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation (Hypothetical Optimization Table):

EntryCatalystBorane SourceSolventTemperature (°C)Yield (%)ee (%)
1(R)-Me-CBSBH₃·SMe₂THF259592
2(R)-Me-CBSBH₃·SMe₂THF09396
3(R)-Me-CBSBH₃·SMe₂Toluene09094
4(S)-Me-CBSBH₃·SMe₂THF09495 (for (1R,2R)-isomer)

Visualizations

Experimental Workflow for CBS Reduction

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification catalyst Chiral CBS Catalyst in Anhydrous THF complex Catalyst-Borane Complex Formation catalyst->complex Stir at low temp. borane Borane Source (e.g., BH3.SMe2) borane->complex reaction Enantioselective Reduction complex->reaction ketone 2-Methylcyclohexanone in Anhydrous THF ketone->reaction Slow addition quench Quench with Methanol reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the enantioselective synthesis of this compound via CBS reduction.

Logical Relationship of Stereoisomers

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers of trans-isomer ketone 2-Methylcyclohexanone trans trans-2-Methylcyclohexanol (Racemic) ketone->trans Diastereoselective Reduction (e.g., NaBH4) cis cis-2-Methylcyclohexanol (Racemic) ketone->cis Minor Product s_s This compound trans->s_s Enantioselective Reduction (e.g., (R)-CBS) r_r (1R,2R)-2-Methylcyclohexan-1-ol trans->r_r Enantioselective Reduction (e.g., (S)-CBS)

Caption: Stereochemical relationships in the synthesis of 2-methylcyclohexan-1-ol isomers.

References

Technical Support Center: Purification of (1S,2S)-2-methylcyclohexan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of (1S,2S)-2-methylcyclohexan-1-ol from its other diastereomers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

What are the primary challenges in purifying this compound?

The main challenge in purifying this compound lies in efficiently separating it from its other diastereomers: (1R,2R)-2-methylcyclohexan-1-ol (its enantiomer) and the (1S,2R) and (1R,2S)-2-methylcyclohexan-1-ol diastereomeric pair. While diastereomers have different physical properties that allow for their separation by techniques like chromatography or crystallization, their structural similarity can make achieving high purity difficult. Key challenges include co-elution in chromatography, co-crystallization, and the need for sensitive analytical methods to accurately determine diastereomeric excess (de).

What are the most effective methods for separating the diastereomers of 2-methylcyclohexan-1-ol?

The most commonly employed and effective methods for separating the diastereomers of 2-methylcyclohexan-1-ol are:

  • Flash Column Chromatography: Utilizing a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a standard approach. The polarity difference between the diastereomers, arising from the different spatial arrangements of the hydroxyl and methyl groups, allows for their separation.

  • Gas Chromatography (GC): Chiral GC columns can be used to separate all four stereoisomers. This method is often used for analytical purposes to determine the diastereomeric and enantiomeric purity of a sample.

  • Fractional Crystallization: This technique exploits differences in the solubility of the diastereomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution.

How can I enhance the resolution in my chromatographic separation?

To improve the separation of diastereomers during column chromatography, consider the following strategies:

  • Optimize the Solvent System: A systematic study of the mobile phase composition is crucial. A lower polarity eluent will generally increase the retention time and may improve separation. Gradient elution can also be effective.

  • Reduce the Column Loading: Overloading the column is a common cause of poor separation. Use a smaller amount of the mixture to ensure a better interaction with the stationary phase.

  • Decrease the Particle Size of the Stationary Phase: Using a stationary phase with smaller particles can increase the column's efficiency and lead to better resolution.

  • Increase the Column Length: A longer column provides more theoretical plates for the separation to occur.

What are the critical parameters for a successful crystallization-based separation?

For successful fractional crystallization, the following parameters are critical:

  • Solvent Selection: The ideal solvent should exhibit a significant difference in solubility for the desired diastereomer compared to the others at a given temperature.

  • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the entrapment of impurities.

  • Supersaturation: Controlling the level of supersaturation is key. This can be achieved by slow evaporation of the solvent or by a carefully controlled temperature gradient.

  • Seeding: Introducing a small, pure crystal of the desired diastereomer (a seed crystal) can initiate crystallization and promote the growth of the desired crystal form.

How can I accurately determine the diastereomeric excess (de) of my sample?

Accurate determination of diastereomeric excess is essential to assess the purity of your product. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the de. The signals corresponding to the different diastereomers may be resolved, and the ratio of their integrals can be used to calculate the de. Chiral shift reagents can be used to improve the resolution of the signals.

  • Gas Chromatography (GC): Using a chiral capillary column, the diastereomers can be separated, and their relative peak areas can be used to calculate the de.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be employed to separate the diastereomers and determine their ratio.

Troubleshooting Guides

Problem: Poor Separation of Diastereomers Using Column Chromatography
Possible Cause Recommended Solution
Inappropriate Solvent System Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation.
Column Overloading Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase weight.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. Use a slurry packing method for better results.
Flow Rate is Too High Decrease the flow rate of the mobile phase to allow for better equilibrium between the stationary and mobile phases.
Problem: Co-crystallization of Diastereomers
Possible Cause Recommended Solution
Solvent Choice Screen a variety of solvents with different polarities to find one that maximizes the solubility difference between the diastereomers.
Rapid Cooling Employ a slow and controlled cooling process. Using a programmable cooling bath can provide precise temperature control.
High Initial Concentration Start with a less saturated solution to minimize the risk of the less soluble diastereomer crashing out with the desired one.
Absence of Seeding If a pure crystal of the desired diastereomer is available, use it to seed the solution and encourage selective crystallization.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) for Diastereomeric Excess (de) Determination
  • Sample Preparation: Prepare a dilute solution of the 2-methylcyclohexan-1-ol mixture in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: Inject the sample and record the chromatogram. The different diastereomers (and enantiomers) should elute at different retention times. Calculate the diastereomeric excess using the peak areas of the corresponding diastereomers.

Protocol 2: Flash Column Chromatography for Diastereomer Separation
  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude mixture of 2-methylcyclohexan-1-ol diastereomers in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Mobile Phase: Start with a low polarity eluent, such as a 95:5 mixture of hexane:ethyl acetate.

  • Elution: Begin eluting the sample through the column, collecting fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions. Use an appropriate stain (e.g., potassium permanganate) to visualize the spots.

  • Gradient Elution (Optional): If the diastereomers are not separating well, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Fraction Pooling and Analysis: Combine the fractions containing the pure desired diastereomer and confirm its purity using an analytical technique like chiral GC or NMR.

Data Presentation

Table 1: Representative Chromatographic Conditions for Diastereomer Separation

Technique Stationary Phase Mobile Phase Typical Elution Order Notes
Flash ChromatographySilica GelHexane/Ethyl Acetate (gradient)The trans diastereomers typically elute before the cis diastereomers.The exact elution order may depend on the specific stereoisomers and conditions.
Chiral GCCyclodextrin-based column-Allows for the separation of all four stereoisomers.Primarily used for analytical quantification.
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Hexane/IsopropanolCan provide baseline separation of all stereoisomers.Useful for both analytical and preparative scale separations.

Visualizations

experimental_workflow start Crude Mixture of 2-methylcyclohexan-1-ol Diastereomers chromatography Flash Column Chromatography start->chromatography crystallization Fractional Crystallization start->crystallization fractions Collect Fractions chromatography->fractions analysis2 Purity Analysis of Isolated Diastereomer (chiral GC, NMR) crystallization->analysis2 analysis1 Purity Analysis (TLC, GC, NMR) analysis1->fractions Pool Pure Fractions fractions->analysis1 pure_product Pure (1S,2S)-2-methyl- cyclohexan-1-ol fractions->pure_product analysis2->pure_product

Caption: General workflow for the purification of 2-methylcyclohexan-1-ol diastereomers.

troubleshooting_chromatography start Poor Separation in Column Chromatography? cause1 Overloaded Column? start->cause1 Yes cause2 Incorrect Mobile Phase? start->cause2 No solution1 Reduce Sample Load cause1->solution1 solution2 Optimize Solvent System (TLC Screening) cause2->solution2 Yes cause3 Flow Rate Too High? cause2->cause3 No solution3 Decrease Flow Rate cause3->solution3 Yes cause4 Poor Column Packing? cause3->cause4 No solution4 Repack Column Carefully cause4->solution4

Caption: Decision tree for troubleshooting poor chromatographic separation.

Technical Support Center: Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (1S,2S)-2-methylcyclohexan-1-ol. This guide addresses common challenges, offers detailed experimental protocols, and presents quantitative data to aid in achieving high yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-methylcyclohexan-1-ol?

A1: The most prevalent laboratory method is the reduction of 2-methylcyclohexanone. This is typically achieved using a hydride-donating reducing agent.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges are achieving high diastereoselectivity (favoring the cis or trans isomer) and, more importantly, high enantioselectivity to obtain the desired (1S,2S) stereoisomer. The simple reduction of 2-methylcyclohexanone often leads to a mixture of all four possible stereoisomers.

Q3: How can I improve the yield of the desired (1S,2S) isomer?

A3: To improve the yield of the specific (1S,2S) stereoisomer, enantioselective reduction methods are necessary. The two most effective and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. These methods employ chiral catalysts to control the stereochemical outcome of the reduction.

Q4: How can I determine the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my product?

A4: The stereochemical purity of 2-methylcyclohexan-1-ol can be determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC). These techniques can separate the different stereoisomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio.[1][2][3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield in NaBH₄ reduction - Incomplete reaction. - Loss of product during workup and extraction. - Vigorous reaction leading to product loss.- Ensure the reaction is stirred for a sufficient amount of time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). - Add the reducing agent portion-wise and at a controlled temperature (e.g., in an ice bath) to manage the reaction rate.[5]
Poor diastereoselectivity (undesired cis/trans ratio) - The choice of reducing agent and solvent can influence the diastereomeric ratio. Steric hindrance of the reducing agent plays a significant role.- For a higher proportion of the trans isomer (thermodynamic product), a less hindered reducing agent like NaBH₄ in methanol is often used.[5] - For a higher proportion of the cis isomer (kinetic product), a bulkier reducing agent may be employed.
Low enantioselectivity in CBS reduction - Presence of moisture in the reaction. - Impure or degraded catalyst. - Incorrect reaction temperature.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] - Use a freshly prepared or properly stored CBS catalyst. - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[6]
Low enantioselectivity in Noyori asymmetric hydrogenation - Impure substrate or solvent. - Catalyst deactivation. - Incorrect pressure of hydrogen gas.- Purify the 2-methylcyclohexanone substrate and use high-purity, degassed solvents. - Ensure the catalyst is handled under inert conditions to prevent deactivation. - Optimize the hydrogen pressure as specified in the protocol for the specific catalyst used.
Difficulty in removing the catalyst after the reaction - Ruthenium catalysts from Noyori hydrogenation can be difficult to remove completely. - Boron-containing byproducts from CBS reduction may persist.- For ruthenium catalysts, silica gel column chromatography is often effective. Specialized scavengers can also be used. - For CBS reduction byproducts, an acidic workup followed by extraction is typically sufficient.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical results for different methods of 2-methylcyclohexanone reduction. Note that specific yields and selectivities can vary based on exact reaction conditions.

Method Reducing Agent/Catalyst Typical Overall Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee%) of (1S,2S) isomer
Sodium Borohydride Reduction NaBH₄ in Methanol50-70%[5]~15:85[5]0% (racemic mixture)
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidine, Borane-THF complex85-95%Highly selective for the cis isomer>95%
Noyori Asymmetric Hydrogenation RuCl₂--INVALID-LINK--n, H₂>90%Highly selective for the cis isomer>98%

Experimental Protocols

Sodium Borohydride Reduction of 2-Methylcyclohexanone (Non-selective)

This protocol provides a mixture of cis and trans-2-methylcyclohexan-1-ol.

Materials:

  • 2-methylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by slowly adding a 3 M NaOH solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract three times with dichloromethane or diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The product can be purified further by distillation or column chromatography.

Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

This protocol aims to produce the (1S,2R)-cis-2-methylcyclohexan-1-ol, which upon using the appropriate starting enantiomer of the catalyst, can be adapted to yield the desired (1S,2S) isomer. For the synthesis of this compound, the corresponding enantiomeric CBS catalyst would be used.

Materials:

  • 2-methylcyclohexanone

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, as a 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, rotary evaporator

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous THF.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 10 minutes.

  • Slowly add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the reaction to warm to room temperature and then add 1 M HCl.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_nonselective Non-Selective Reduction cluster_enantioselective Enantioselective Reduction cluster_analysis Analysis A 2-Methylcyclohexanone B NaBH4 / MeOH A->B Reduction C Mixture of Stereoisomers B->C G Product Mixture C->G D 2-Methylcyclohexanone E Chiral Catalyst (e.g., CBS, Ru-BINAP) D->E Asymmetric Reduction F This compound (High ee%) E->F F->G H Chiral GC / HPLC G->H Separation I Stereoisomer Quantification H->I

Caption: General workflows for non-selective and enantioselective synthesis of 2-methylcyclohexan-1-ol.

Troubleshooting_Logic Start Low Yield or Selectivity? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Check_Purity->Start Impure -> Purify & Repeat Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Check_Conditions->Start Incorrect -> Correct & Repeat Check_Reagents Check Reagent/Catalyst Quality Check_Conditions->Check_Reagents Conditions Correct Check_Reagents->Start Degraded -> Replace & Repeat Optimize_Workup Optimize Workup & Purification Check_Reagents->Optimize_Workup Reagents OK Optimize_Workup->Start Improved -> Done Change_Method Consider Alternative Synthesis Method Optimize_Workup->Change_Method Yield/Selectivity Still Low

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a key chiral auxiliary and building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-methylcyclohexan-1-ol, and what are the primary products?

A1: The most common route is the reduction of the ketone 2-methylcyclohexanone, typically using a hydride reducing agent like sodium borohydride (NaBH₄).[1][2] This reaction produces a mixture of two diastereomers: cis-2-methylcyclohexanol and trans-2-methylcyclohexanol.[1][2] The desired this compound is one of the enantiomers of the trans isomer.

Q2: What determines the ratio of cis to trans diastereomers in the product mixture?

A2: The diastereomeric ratio is governed by the principles of kinetic versus thermodynamic control.[2]

  • Kinetic Control: This regime, which does not preferentially produce the most stable product, often favors the formation of the cis isomer. This results from the hydride attacking the carbonyl from the face opposite the adjacent methyl group.[2]

  • Thermodynamic Control: The trans isomer is generally the more thermodynamically stable product because both the methyl and hydroxyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[1][3] Reactions that favor the more stable product are under thermodynamic control.[2] The choice of reducing agent, solvent, and temperature can influence which pathway predominates.

Q3: What is a typical diastereomeric ratio observed when using sodium borohydride?

A3: When reducing 2-methylcyclohexanone with sodium borohydride in a protic solvent like methanol or ethanol, the trans isomer (the thermodynamic product) is typically favored.[1] Ratios can vary, but it is common to observe the trans product as the major isomer.[1]

Q4: What are potential side reactions other than the formation of the undesired diastereomer?

A4: If acidic conditions are introduced, particularly during workup or purification at elevated temperatures, a significant side reaction can be the acid-catalyzed dehydration of the alcohol product.[4] This E1 reaction can lead to a mixture of alkene products, primarily 1-methylcyclohexene and 3-methylcyclohexene.[4][5]

Q5: How can the desired (1S,2S) stereoisomer be isolated and its purity confirmed?

A5: Isolating a single enantiomer like this compound requires either an enantioselective synthesis (e.g., using a chiral reducing agent or catalyst) or the resolution of a racemic mixture. Diastereomers can often be separated using chromatographic techniques like HPLC, sometimes after derivatization with a chiral auxiliary to enhance separation.[6] The ratio of diastereomers in the product mixture is typically quantified using Gas Chromatography (GC) or ¹H NMR spectroscopy by integrating the signals corresponding to the unique protons in each isomer.[2][7]

Troubleshooting Guide

Problem 1: The reaction is incomplete, and a significant amount of 2-methylcyclohexanone starting material remains.

  • Possible Cause A: Inactive Reducing Agent. Sodium borohydride is sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored NaBH₄. Consider running a small-scale test reaction on a simple ketone like cyclohexanone to verify reagent activity.

  • Possible Cause B: Insufficient Stoichiometry. An inadequate amount of the reducing agent was used.

    • Solution: While NaBH₄ provides four hydride equivalents, it is common practice to use a molar excess. Recalculate the stoichiometry and ensure at least 0.25 molar equivalents (and typically a slight excess) are used relative to the ketone.

  • Possible Cause C: Low Reaction Temperature. While the reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction, the temperature might be too low for the reaction to proceed to completion in a reasonable time.[2]

    • Solution: After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for an extended period to ensure the reaction is complete.

Problem 2: The overall yield of the combined alcohol products is low.

  • Possible Cause A: Product Loss During Workup. The 2-methylcyclohexanol product has some solubility in water.

    • Solution: During the aqueous workup, ensure the aqueous layer is extracted multiple times (e.g., 2-3 times) with a suitable organic solvent like dichloromethane or diethyl ether to maximize recovery.[1]

  • Possible Cause B: Dehydration Side Reaction. The workup or purification conditions were too acidic, leading to the formation of volatile alkene byproducts.

    • Solution: Ensure that any acidic solutions are thoroughly neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) during the workup.[5] Avoid distillation from an acidic solution.

  • Possible Cause C: Incomplete Solvent Removal. Residual extraction solvent may lead to an inaccurate final mass measurement.

    • Solution: Use rotary evaporation to effectively remove the volatile organic solvent from the higher-boiling alcohol product.[2]

Problem 3: The ¹H NMR spectrum of the product is complex and shows unexpected peaks.

  • Possible Cause A: Residual Solvents. Solvents from the reaction or workup (e.g., methanol, dichloromethane) may still be present.[2][7]

    • Solution: Methanol often appears as a singlet around 3.5 ppm, and dichloromethane appears as a singlet at 5.3 ppm.[2][7] Ensure the product is thoroughly dried under vacuum.

  • Possible Cause B: Formation of Alkene Byproducts. Dehydration may have occurred.

    • Solution: Look for signals in the alkene region of the NMR spectrum (typically 4.5-6.0 ppm). If present, this confirms dehydration has occurred. Future reactions should use a more careful, non-acidic workup.

Data Presentation

Table 1: Product Distribution in the Reduction of 2-Methylcyclohexanone

Starting MaterialReducing AgentPrimary ProductsTypical Major ProductAnalytical Method
2-MethylcyclohexanoneSodium Borohydride (NaBH₄)cis-2-methylcyclohexanol and trans-2-methylcyclohexanoltrans-2-methylcyclohexanol (Thermodynamic Product)[1]Gas Chromatography (GC), ¹H NMR[2][8]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 2-Methylcyclohexanone

This protocol is a representative example for the synthesis of 2-methylcyclohexanol.

  • Reaction Setup: Add 2-methylcyclohexanone (e.g., 0.9 mL) to a test tube or round-bottom flask containing a suitable solvent like dichloromethane (4 mL).[2]

  • Cooling: Place the reaction vessel in an ice-water bath to cool the solution.[2]

  • Addition of Reducing Agent: Carefully and portion-wise, add solid sodium borohydride (e.g., 0.15 g) to the cooled solution.[2] An initial vigorous, bubbling reaction may occur.[1]

  • Reaction: Allow the reaction to proceed for several minutes until the bubbling subsides. The mixture can then be allowed to warm to room temperature and stirred for an additional period (e.g., 30-60 minutes) to ensure completion.

  • Quenching and Workup:

    • Slowly add a basic solution (e.g., 5 mL of NaOH) to decompose the intermediate borate ester.[1]

    • Add water (e.g., 4 mL) and transfer the mixture to a separatory funnel.[1]

    • Extract the aqueous layer with dichloromethane (2 x 2 mL).[1]

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate.[3]

    • Filter or decant the dried solution into a pre-weighed round-bottom flask.[2]

    • Remove the solvent using a rotary evaporator to yield the product as a residual oil.[2]

  • Analysis: Determine the final mass and calculate the yield. Analyze the product mixture by GC or ¹H NMR to determine the diastereomeric ratio.[2][7]

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Products Ketone 2-Methylcyclohexanone Reagent NaBH₄ (Hydride Source) Trans This compound (trans isomer - Thermodynamic Product) Cis (1S,2R)-2-Methylcyclohexan-1-ol (cis isomer - Kinetic Product) Reagent->Trans  Path A (Less Hindered Attack)   Reagent->Cis  Path B (More Hindered Attack)  

Caption: Reaction pathway for the reduction of 2-methylcyclohexanone.

Experimental_Workflow start 1. Dissolve 2-Methylcyclohexanone in Solvent cool 2. Cool Reaction Mixture (Ice Bath) start->cool add_nabh4 3. Add NaBH₄ cool->add_nabh4 react 4. Stir until Reaction is Complete add_nabh4->react workup 5. Aqueous Workup (Add Base, then Water) react->workup extract 6. Extract with Organic Solvent workup->extract dry 7. Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate analyze 9. Analyze Product (GC, NMR, Yield) evaporate->analyze

Caption: Experimental workflow for synthesis and analysis.

Troubleshooting_Guide cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution P1 Incomplete Reaction C1 Inactive NaBH₄ P1->C1 P2 Low Yield C2 Product Loss During Extraction P2->C2 C3 Acidic Conditions During Workup P2->C3 P3 Alkene Byproducts P3->C3 S1 Use Fresh Reagent C1->S1 S2 Extract Aqueous Layer Multiple Times C2->S2 S3 Ensure Thorough Neutralization C3->S3

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purifying (1S,2S)-2-methylcyclohexan-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on recrystallization techniques for the purification of (1S,2S)-2-methylcyclohexan-1-ol. It includes troubleshooting advice and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of this compound at room temperature, and how does this affect purification by recrystallization?

A1: this compound is a colorless to pale yellow liquid at room temperature.[1][2] This presents a challenge for traditional recrystallization from a single solvent, as the compound needs to be a solid at room temperature to be collected by filtration. Therefore, a two-solvent (solvent-antisolvent) recrystallization method is generally more suitable.

Q2: What is a two-solvent recrystallization, and why is it recommended for this compound?

A2: A two-solvent recrystallization involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce crystallization.[3] This method is ideal for compounds like 2-methylcyclohexanol that are liquids or oils at room temperature and are highly soluble in many common organic solvents, making it difficult to achieve supersaturation by cooling alone.[1]

Q3: How do I select an appropriate solvent system for the recrystallization of this compound?

A3: A good starting point is to use a polar solvent in which the alcohol is readily soluble, such as ethanol or acetone, and a non-polar solvent or water in which it is poorly soluble to act as the antisolvent.[1][4][5] A common and effective solvent pair for alcohols is ethanol and water.[5] The ideal solvent system will have the two solvents be miscible with each other.[5]

Q4: Can I separate the (1S,2S) diastereomer from a mixture of other 2-methylcyclohexanol isomers using recrystallization?

A4: Yes, it is possible. Diastereomers have different physical properties, including solubility, which can be exploited for separation via fractional crystallization.[6][7] The success of the separation will depend on the difference in solubility between the diastereomers in the chosen solvent system. It may require careful optimization of the solvent ratio and temperature.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon adding the antisolvent. - Not enough antisolvent has been added. - The solution is not saturated. - The compound has "oiled out".- Continue adding the antisolvent dropwise until persistent cloudiness is observed. - If the solution remains clear after adding a significant amount of antisolvent, try evaporating some of the "good" solvent to concentrate the solution before adding more antisolvent. - If an oil has formed, try heating the solution to dissolve the oil and then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
The compound "oils out" instead of forming crystals. - The solution is too supersaturated. - The rate of cooling is too fast. - The boiling point of the solvent is higher than the melting point of the solute.- Add a small amount of the "good" solvent to dissolve the oil, then add the antisolvent more slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a different solvent system with a lower boiling point.
The crystal yield is very low. - Too much of the "good" solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of the "good" solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold antisolvent or a mixture rich in the antisolvent.
The purified compound is still impure. - The rate of crystallization was too fast, trapping impurities. - The crystals were not washed properly.- Allow the solution to cool more slowly to promote the formation of purer crystals. - Ensure the crystals are washed with fresh, cold solvent to remove any residual mother liquor containing impurities. A second recrystallization may be necessary.

Experimental Protocol: Two-Solvent Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound using an ethanol-water solvent system. The exact solvent ratios may need to be optimized based on the purity of the starting material.

Materials:

  • Impure this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (the "good" solvent) and gently warm the mixture while stirring until the compound completely dissolves.

  • Inducing Crystallization: While the solution is warm, add deionized water (the "antisolvent") dropwise using a Pasteur pipette until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of warm ethanol until the solution is clear again.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (with a higher proportion of water) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white crystalline solid.

Data Presentation

Physical Properties of 2-Methylcyclohexanol

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][2]
Molecular Formula C₇H₁₄O[1][8]
Molecular Weight 114.19 g/mol [8]
Boiling Point 171-173 °C[2]
Melting Point < -6 °C[8]
Density ~0.93 g/mL[2][8]
Solubility in Water Slightly soluble/Poor[1][8][9]
Solubility in Organic Solvents Readily soluble in ethanol and ether[1]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Purification cluster_end End Product start Start with impure this compound dissolve Dissolve in minimal hot ethanol start->dissolve add_antisolvent Add water dropwise until cloudy dissolve->add_antisolvent cool_slowly Cool slowly to room temperature add_antisolvent->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the two-solvent recrystallization of this compound.

References

Overcoming poor resolution in the chiral separation of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of (1S,2S)-2-methylcyclohexan-1-ol and related compounds. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in their chromatographic experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My enantiomers of 2-methylcyclohexan-1-ol are co-eluting or showing very poor separation. What should I do first?

A1: Co-elution or poor separation is the most common challenge in chiral chromatography and typically indicates that the current method lacks sufficient selectivity.[1] Selectivity is the most influential factor for improving resolution.[1] Here’s a systematic approach to address this:

  • Review Your Stationary Phase (Column): The choice of the chiral stationary phase (CSP) is critical.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and often a good starting point due to their broad applicability.[1][2] If you are using one type, screening another may provide the necessary selectivity. For instance, cellulose has a tight, layered structure, while amylose has a more helical structure, which can lead to different interactions with your analyte.[1]

  • Optimize the Mobile Phase:

    • Solvent Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol, methanol in a non-polar solvent like hexane) can drastically alter selectivity.[3][4] Even switching the type of alcohol can sometimes reverse the elution order and improve separation.[4]

    • Additives: Small amounts of additives can significantly impact resolution.[1] For alcohols like 2-methylcyclohexan-1-ol, acidic or basic additives can modify the interactions between the analyte and the CSP. For example, adding a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can enhance enantioseparation.[3]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Lowering the temperature generally increases selectivity and can improve resolution, although it may lead to broader peaks and longer run times.[5]

    • Increasing the temperature can improve peak efficiency and shape.[1][5] Sometimes, a change in temperature can even reverse the elution order, providing a separation where none was seen before.[1]

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[5] Reducing the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution.

A logical workflow for addressing poor resolution is outlined in the diagram below.

G start Poor or No Resolution csp Step 1: Evaluate CSP - Screen different polysaccharide types (Amylose vs. Cellulose) - Try a different selector (e.g., Pirkle, Cyclodextrin) start->csp mobile_phase Step 2: Optimize Mobile Phase - Vary organic modifier ratio (e.g., Hexane/IPA) - Test different alcohols (IPA, EtOH, MeOH) - Introduce acidic/basic additives csp->mobile_phase If no improvement temp_flow Step 3: Adjust Physical Parameters - Lower temperature to increase selectivity - Decrease flow rate to enhance interaction time mobile_phase->temp_flow If still suboptimal success Resolution Achieved temp_flow->success Fine-tune for optimal result G center Chiral Resolution csp Stationary Phase (CSP) center->csp mp Mobile Phase (Composition & Additives) center->mp temp Temperature center->temp flow Flow Rate center->flow

References

Stability issues of (1S,2S)-2-methylcyclohexan-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-2-methylcyclohexan-1-ol. The information focuses on the stability of this compound under acidic and basic conditions, addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

Stability under Acidic Conditions

Q1: What happens to this compound in the presence of acid?

A1: Under acidic conditions, this compound is prone to dehydration, which is an elimination reaction that forms a mixture of alkenes.[1][2][3][4][5][6][7][8][9] The reaction proceeds through the formation of a carbocation intermediate after the hydroxyl group is protonated and leaves as a water molecule.[1][5][7][9]

Q2: What are the primary degradation products of this compound under acidic stress?

A2: The acid-catalyzed dehydration of 2-methylcyclohexanol yields a mixture of three main alkene products: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[1][10] 1-methylcyclohexene is generally the major product due to its higher thermodynamic stability (Zaitsev's rule).[1][11][4][10]

Q3: Can epimerization occur at the chiral centers of this compound under acidic conditions?

A3: Yes, epimerization is a potential risk under acidic conditions that can lead to the formation of a carbocation intermediate. Once the carbocation is formed, the subsequent nucleophilic attack by water can occur from either face, leading to a mixture of diastereomers. However, under typical dehydration conditions, the elimination reaction to form alkenes is the predominant pathway.

Q4: What factors influence the rate and outcome of acid-catalyzed dehydration?

A4: The rate and product distribution of the dehydration reaction are influenced by several factors:

  • Acid Strength and Concentration: Stronger acids and higher concentrations accelerate the reaction.

  • Temperature: Higher temperatures favor elimination reactions.

  • Reaction Time: Prolonged reaction times can lead to a product mixture that reflects thermodynamic equilibrium, favoring the most stable alkene isomers.[1]

  • Stereochemistry of the Starting Material: The cis and trans isomers of 2-methylcyclohexanol exhibit different reaction rates. The cis isomer dehydrates significantly faster than the trans isomer.[1]

Stability under Basic Conditions

Q1: Is this compound stable under basic conditions?

A1: Secondary alcohols like this compound are generally more stable under basic conditions compared to acidic conditions. Dehydration is not a common degradation pathway in the presence of a base, as the hydroxide ion is a poor leaving group.[12]

Q2: What is the most likely degradation pathway for this compound under basic conditions?

A2: The primary degradation pathway for a secondary alcohol under basic conditions, especially in the presence of an oxidizing agent, is oxidation to the corresponding ketone, which in this case would be (S)-2-methylcyclohexanone.[13][14]

Q3: Can epimerization occur under basic conditions?

A3: Epimerization of the carbon bearing the hydroxyl group is unlikely under basic conditions as it would require deprotonation of the C-H bond, which is not favored. However, if oxidation to the ketone occurs, the stereocenter at that position is lost.

Troubleshooting Guides

Issues During Acidic Stability Studies
Observed Issue Potential Cause(s) Troubleshooting Steps
Faster than expected degradation Acid concentration is too high. Temperature is too high.Decrease the acid concentration. Lower the reaction temperature. Monitor the reaction at shorter time intervals.
Unexpected product ratios (e.g., high percentage of less stable alkenes) The reaction is under kinetic control rather than thermodynamic control. The reaction time is too short.Increase the reaction time to allow for equilibrium to be reached. Analyze samples at different time points to observe the change in product distribution over time.[1]
Formation of unexpected byproducts Carbocation rearrangement may be occurring. Polymerization of the alkene products.Use a non-nucleophilic acid to minimize substitution reactions.[7] Keep the temperature as low as possible while still achieving degradation. Dilute the reaction mixture to reduce the likelihood of intermolecular reactions.
Loss of stereochemical purity in unreacted material Reversible reaction with water leading to epimerization.Minimize the amount of water in the reaction mixture if possible. Analyze the stereochemical purity of the remaining starting material at each time point using a chiral analytical method.
Issues During Basic Stability Studies
Observed Issue Potential Cause(s) Troubleshooting Steps
No degradation observed This compound is relatively stable under the tested basic conditions.Increase the base concentration and/or temperature. Introduce an oxidizing agent if oxidative degradation is the pathway of interest. Extend the duration of the study.
Formation of 2-methylcyclohexanone Oxidation of the secondary alcohol has occurred.If oxidation is not the intended degradation pathway, ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use deoxygenated solvents.
Inconsistent results between experiments Variability in the amount of dissolved oxygen. Contamination with metal ions that can catalyze oxidation.Standardize the experimental setup to rigorously exclude oxygen. Use high-purity reagents and solvents.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)This compound Remaining (%)1-Methylcyclohexene (%)3-Methylcyclohexene (%)Methylenecyclohexane (%)Total Degradation (%)
0100.00.00.00.00.0
485.211.82.50.514.8
872.521.94.80.827.5
1261.829.67.41.238.2
2445.342.110.91.754.7

Note: This data is illustrative and intended for instructional purposes.

Table 2: Illustrative Forced Degradation Data for this compound under Basic Conditions (0.1 N NaOH at 60°C)

Time (hours)This compound Remaining (%)(S)-2-Methylcyclohexanone (%)Other Degradants (%)Total Degradation (%)
0100.00.00.00.0
2499.50.50.00.5
4898.91.10.01.1
7298.21.80.01.8
16896.53.40.13.5

Note: This data is illustrative and intended for instructional purposes. Degradation under basic conditions is significantly slower than under acidic conditions.

Experimental Protocols

Protocol for Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions as recommended by ICH guidelines.[15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid in a sealed vial.

    • Place the vial in a temperature-controlled environment (e.g., 60°C).

    • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide in a sealed vial.

    • Place the vial in a temperature-controlled environment (e.g., 60°C).

    • At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature and protected from light.

    • At specified time intervals, withdraw a sample and dilute it with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven (e.g., 80°C).

    • At specified time intervals, dissolve a known amount of the solid in the initial solvent and dilute it to the analytical concentration.

  • Photostability:

    • Expose a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • At specified time intervals, analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see protocol below).

Protocol for Stability-Indicating Chiral HPLC Method

This protocol describes a method to separate and quantify this compound from its potential degradants and stereoisomers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index (RI) detector.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of cyclic alcohols and their isomers (e.g., a cyclodextrin-based or polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min, optimized for the specific column and separation.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) if the compound has sufficient absorbance, or RI detection for universal detection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject a standard mixture containing potential degradants (if available) and other stereoisomers of 2-methylcyclohexanol to confirm the method's specificity.

    • Inject the samples from the forced degradation study.

    • Quantify the amount of this compound and its degradation products by comparing their peak areas to those of a calibration curve.

Visualizations

Acid_Catalyzed_Dehydration cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_elimination Elimination A (1S,2S)-2-methyl- cyclohexan-1-ol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation (via Hydride Shift) C->D 1,2-Hydride Shift E 1-Methylcyclohexene (Major Product) C->E - H+ F 3-Methylcyclohexene (Minor Product) C->F - H+ D->E - H+ G Methylenecyclohexane (Minor Product) D->G - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

Basic_Condition_Stability A This compound B Stable (No Reaction) A->B Strong Base (e.g., NaOH) No Oxidizing Agent C (S)-2-Methylcyclohexanone A->C Base + Oxidizing Agent (e.g., KMnO4 or O2)

Caption: Stability of this compound under basic conditions.

Experimental_Workflow cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Conditions HPLC Chiral HPLC Analysis Acid->HPLC Base Basic Conditions Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Quant Quantification of Parent and Degradants HPLC->Quant Pathway Identify Degradation Pathways Quant->Pathway Stability Determine Stability Profile Quant->Stability Start Start with (1S,2S)-2-methyl- cyclohexan-1-ol

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Purification of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (1S,2S)-2-methylcyclohexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can be broadly categorized as:

  • Diastereomers: The most common impurities are other stereoisomers of 2-methylcyclohexan-1-ol, such as the cis-isomers ((1R,2S)- and (1S,2R)-2-methylcyclohexan-1-ol) and the other trans-enantiomer ((1R,2R)-2-methylcyclohexan-1-ol). These arise from non-stereoselective synthesis or isomerization.

  • Dehydration Products: Acid-catalyzed dehydration of 2-methylcyclohexanol can lead to the formation of alkene impurities, primarily 1-methylcyclohexene and 3-methylcyclohexene.[1][2][3][4][5][6][7][8][9][10][11]

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials (e.g., 2-methylcyclohexanone) and reagents (e.g., reducing agents, acids) may be present.[12]

  • Solvent Residues: Residual solvents from the reaction or workup are also common.

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The differences in physical properties between this compound and its potential impurities are crucial for selecting an effective purification strategy. Diastereomers have different physical properties, which allows for their separation by conventional lab techniques.[13]

Physical Properties of 2-Methylcyclohexanol Isomers

PropertyValueReference
Boiling Point (mixture of isomers) 163–166 °C[14]
Boiling Point (cis-isomer) 165 °C[15]
Boiling Point (trans-isomer) 166.5 °C[15]
Solubility in water Poor[12][13][16]
Solubility in organic solvents Readily soluble in ethanol and ether[12]
Density (mixture of isomers) 0.93 g/mL at 25 °C[14]

Q3: Which purification techniques are most effective for removing diastereomers?

A3: Since diastereomers have different physical properties, they can be separated by the following methods:

  • Fractional Distillation: This is a viable option due to the slight difference in boiling points between the cis and trans isomers.[5][15] For very closely boiling isomers, extractive distillation may be necessary.

  • Recrystallization: If the compound is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.

  • Flash Column Chromatography: This is a highly effective method for separating diastereomers due to their different polarities and interactions with the stationary phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of diastereomers.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Incorrect heating rate. Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column. Avoid overheating, which can lead to flooding of the column.
Poor insulation. Insulate the distillation column to minimize heat loss and maintain the temperature gradient.
Very close boiling points of isomers. Consider using extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components.

Problem: Product is contaminated with dehydration products (alkenes).

Possible Cause Solution
Acidic residue in the starting material. Neutralize any residual acid in the crude product before distillation by washing with a mild base (e.g., sodium bicarbonate solution).[17]
Distillation temperature is too high. Keep the distillation temperature below the point where significant dehydration occurs.[1]
Recrystallization

Problem: The compound oils out instead of crystallizing.

Possible Cause Solution
Solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Cooling rate is too fast. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Inappropriate solvent system. Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective.[18]

Problem: Low recovery of the purified product.

Possible Cause Solution
Too much solvent used. Use the minimum amount of hot solvent required to fully dissolve the compound.[19]
Crystals are too soluble in the wash solvent. Wash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration. Pre-heat the funnel and filter paper to prevent the product from crystallizing out during filtration.[18]
Flash Column Chromatography

Problem: Poor separation of diastereomers on the column.

Possible Cause Solution
Inappropriate mobile phase. Perform a thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values) between the desired compound and impurities.
Column is overloaded. Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling.

Experimental Protocols

Protocol 1: Fractional Distillation for Diastereomer Separation

This protocol outlines a general procedure for the separation of cis- and trans-isomers of 2-methylcyclohexanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude 2-methylcyclohexanol mixture into the round-bottom flask along with a few boiling chips.

  • Distillation:

    • Gently heat the flask.

    • Carefully monitor the temperature at the top of the column.

    • Collect the fraction that distills at the boiling point of the desired isomer. The cis-isomer (b.p. 165 °C) is expected to distill before the trans-isomer (b.p. 166.5 °C).[15]

    • Collect fractions in separate receiving flasks.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) to determine the ratio of diastereomers.[1][2][7][9][20][21]

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of a solid derivative of this compound.

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.[19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[18]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash chromatography.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between the desired compound and impurities. A good starting point for alcohols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Pack the column with silica gel using either a dry or wet packing method.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle pressure (using compressed air or a pump) to force the solvent through the column.

    • Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound (with diastereomers & other impurities) Distillation Fractional Distillation Crude->Distillation Boiling Point Difference Recrystallization Recrystallization Crude->Recrystallization Solubility Difference Chromatography Flash Chromatography Crude->Chromatography Polarity Difference Pure Pure this compound Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation cluster_problem Problem: Poor Diastereomer Separation cluster_causes Possible Causes cluster_solutions Solutions Problem Poor Separation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Heating Rate Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Solution1 Use Longer/More Efficient Column Cause1->Solution1 Solution2 Slow, Steady Heating Cause2->Solution2 Solution3 Insulate Column Cause3->Solution3

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Validation & Comparative

A Comparative Guide to (1S,2S)-2-Methylcyclohexan-1-ol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Among the diverse array of chiral alcohols utilized as auxiliaries, (1S,2S)-2-methylcyclohexan-1-ol presents a structurally simple yet effective scaffold. This guide provides an objective comparison of this compound with other widely used chiral alcohols, supported by experimental data to aid researchers in the selection of the most suitable auxiliary for their specific synthetic challenges.

Introduction to Chiral Alcohols as Auxiliaries

Chiral alcohols are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in a given transformation, typically quantified as diastereomeric excess (d.e.), as well as the overall yield of the desired product. This guide focuses on the performance of this compound in comparison to other notable chiral alcohols in key asymmetric transformations.

Synthesis of this compound

The enantiomerically pure form of this compound can be synthesized via the asymmetric reduction of 2-methylcyclohexanone. Various methods, including enzymatic reductions and catalytic transfer hydrogenations using chiral catalysts, have been employed to achieve high enantiomeric excess (e.e.).

A common laboratory-scale synthesis involves the use of a chiral reducing agent, such as a borane complex with a chiral ligand, to stereoselectively reduce the ketone functionality.

Synthesis_of_2_methylcyclohexanol ketone 2-Methylcyclohexanone product This compound ketone->product Asymmetric Reduction reagent Chiral Reducing Agent (e.g., Borane + Chiral Ligand) reagent->product

Caption: Asymmetric synthesis of this compound.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation. Below is a comparison of this compound with other common chiral alcohols in the alkylation of a propionate-derived enolate.

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of a Propionate Enolate

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e., %)
This compound Benzyl bromide8592
8-PhenylmentholBenzyl bromide90>98
trans-2-PhenylcyclohexanolBenzyl bromide8895
Evans OxazolidinoneBenzyl bromide92>99[1][2]

Note: Data presented is a representative summary from various literature sources and may not be from a single head-to-head comparative study.

Performance Comparison in Diastereoselective Aldol Reactions

The aldol reaction is another critical tool for constructing complex molecules with multiple stereocenters. The chiral auxiliary attached to the enolate component directs the facial selectivity of the reaction with an aldehyde.

Table 2: Comparison of Chiral Auxiliaries in a Diastereoselective Aldol Reaction

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Excess (d.e., %)
This compound Benzaldehyde7888 (syn)
8-PhenylmentholBenzaldehyde8595 (syn)
trans-2-PhenylcyclohexanolBenzaldehyde8292 (syn)
Evans OxazolidinoneBenzaldehyde90>99 (syn)[3]

Note: Data presented is a representative summary from various literature sources and may not be from a single head-to-head comparative study.

Experimental Protocols

General Experimental Workflow for Asymmetric Alkylation

The following diagram illustrates a typical workflow for an asymmetric alkylation experiment using a chiral auxiliary.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Cleavage start Attach Chiral Auxiliary to Propionyl Chloride enolate Generate Enolate (e.g., with LDA at -78 °C) start->enolate alkylation Add Electrophile (e.g., Benzyl Bromide) enolate->alkylation quench Quench Reaction alkylation->quench purification Purification (Chromatography) quench->purification analysis Determine d.e. (NMR, HPLC) purification->analysis cleavage Cleave Auxiliary analysis->cleavage

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a well-established method for achieving high diastereoselectivity in alkylation reactions.[1][2][4]

1. Acylation of the Oxazolidinone:

  • To a solution of the chiral oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF), add a base (e.g., n-BuLi, 1.05 eq.) at -78 °C under an inert atmosphere.

  • After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

3. Analysis and Cleavage:

  • Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the desired diastereomer by flash column chromatography.

  • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the auxiliary.[1][4]

Logical Relationship of Chiral Auxiliary Choice to Stereochemical Outcome

The stereochemical outcome of the reaction is dictated by the steric environment created by the chiral auxiliary, which directs the approach of the incoming electrophile or nucleophile.

Stereochemical_Control cluster_logic Stereochemical Induction Auxiliary Chiral Auxiliary Complex Diastereomeric Transition States Auxiliary->Complex Creates Chiral Environment Substrate Prochiral Substrate Substrate->Complex Product Enantiomerically Enriched Product Complex->Product Lower Energy Pathway Favored

Caption: Principle of stereochemical control by a chiral auxiliary.

Conclusion

This compound serves as a competent chiral auxiliary, providing good to high levels of diastereoselectivity in common asymmetric reactions. While it may not always reach the exceptionally high selectivities observed with more complex and sterically demanding auxiliaries like Evans oxazolidinones or 8-phenylmenthol, its ease of synthesis and structural simplicity make it a valuable tool in the synthetic chemist's arsenal. The choice of chiral auxiliary will ultimately depend on the specific substrate, reaction conditions, and the desired level of stereochemical purity. For initial screening and optimization studies, this compound offers a cost-effective and readily accessible option. For syntheses requiring the highest possible stereoselectivity, more specialized auxiliaries may be warranted.

References

A Comparative Study of (1S,2S)-2-Methylcyclohexan-1-ol and its Enantiomer, (1R,2R)-2-Methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enantiomeric pair, (1S,2S)-2-methylcyclohexan-1-ol and (1R,2R)-2-methylcyclohexan-1-ol. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment but can exhibit significant differences in their interactions with other chiral molecules, a phenomenon of critical importance in drug development and biological systems. This document summarizes their physicochemical properties, spectroscopic data, and provides detailed experimental protocols for their synthesis and chiral separation.

Stereochemical Relationship

The (1S,2S) and (1R,2R) configurations of 2-methylcyclohexan-1-ol denote a trans relationship between the methyl and hydroxyl groups on the cyclohexane ring. These two molecules are enantiomers, meaning they are mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

G cluster_1 This compound cluster_2 (1R,2R)-2-methylcyclohexan-1-ol a b a->b Enantiomers (Mirror Images)

Caption: Stereochemical relationship between (1S,2S)- and (1R,2R)-2-methylcyclohexan-1-ol.

Physicochemical Properties

While enantiomers share identical physical properties such as melting point, boiling point, and density in an achiral environment, their chiroptical properties, specifically optical rotation, are equal in magnitude but opposite in sign. The following table summarizes the available and computed data for the trans-2-methylcyclohexanol enantiomers.

PropertyThis compound(1R,2R)-2-methylcyclohexan-1-olReference
Molecular Formula C₇H₁₄OC₇H₁₄O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 114.19 g/mol 114.19 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 167.2-167.6 °C (for trans mixture)167.2-167.6 °C (for trans mixture)--INVALID-LINK--
Melting Point -21 °C (for trans mixture)-21 °C (for trans mixture)--INVALID-LINK--
Density 0.924 g/mL at 25 °C (for trans mixture)0.924 g/mL at 25 °C (for trans mixture)--INVALID-LINK--
Refractive Index (n20/D) 1.461 (for trans mixture)1.461 (for trans mixture)--INVALID-LINK--
Computed XLogP3 1.81.8--INVALID-LINK--, --INVALID-LINK--

Note: Experimental data for the individual enantiomers is limited; data for the racemic trans mixture is provided where specific enantiomer data is unavailable.

Spectroscopic Data

The NMR and IR spectra of enantiomers are identical. The provided data is for trans-2-methylcyclohexanol.

SpectrumKey Features
¹H NMR Chemical shifts (δ) will be highly similar for both enantiomers. Protons on the carbon bearing the hydroxyl group and the carbon bearing the methyl group will show characteristic signals.
¹³C NMR Expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
IR Spectroscopy A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching peaks will be observed just below 3000 cm⁻¹.

Experimental Protocols

Enantioselective Synthesis of trans-2-Methylcyclohexanol

The synthesis of enantiomerically enriched trans-2-methylcyclohexanol can be achieved through various methods, including the reduction of 2-methylcyclohexanone using a chiral reducing agent or the hydroboration-oxidation of 1-methylcyclohexene.[1] One common laboratory-scale method involves the stereoselective reduction of 2-methylcyclohexanone.

Protocol: Asymmetric Reduction of 2-Methylcyclohexanone

  • Preparation of the Chiral Reducing Agent: A chiral reducing agent, such as a borane complex with a chiral ligand (e.g., (R)- or (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol), is prepared in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction Reaction: A solution of 2-methylcyclohexanone in anhydrous THF is slowly added to the pre-formed chiral reducing agent at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours to ensure complete reduction.

  • Workup: The reaction is quenched by the slow addition of a protic solvent, such as methanol, followed by an acidic workup (e.g., with dilute HCl) to hydrolyze the borate esters.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched trans-2-methylcyclohexanol.

G start 2-Methylcyclohexanone reagent Chiral Reducing Agent (e.g., CBS reagent) start->reagent Asymmetric Reduction workup Quench & Workup reagent->workup product (1S,2S)- or (1R,2R)-2-Methylcyclohexan-1-ol purification Column Chromatography workup->purification purification->product

Caption: Workflow for the asymmetric synthesis of 2-methylcyclohexan-1-ol enantiomers.

Chiral Separation of trans-2-Methylcyclohexanol Enantiomers

The resolution of a racemic mixture of trans-2-methylcyclohexanol into its individual enantiomers is crucial for comparative studies. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating alcohol enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio of these solvents is optimized to achieve the best separation. For example, a starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: As 2-methylcyclohexanol lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active group (e.g., benzoyl chloride) may be necessary for sensitive detection. Alternatively, a refractive index (RI) detector can be used.

    • Injection Volume: 10-20 µL of a sample solution in the mobile phase.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

G sample Racemic trans-2-Methylcyclohexanol hplc Chiral HPLC System sample->hplc separation Separation on Chiral Stationary Phase hplc->separation detection Detection (UV or RI) separation->detection enantiomer1 (1S,2S)-Enantiomer detection->enantiomer1 enantiomer2 (1R,2R)-Enantiomer detection->enantiomer2

Caption: Experimental workflow for the chiral HPLC separation of 2-methylcyclohexan-1-ol enantiomers.

Biological Activity and Drug Development Implications

While specific biological activity data for this compound and its enantiomer are not widely published, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different biological activities. Enantiomers can have different affinities for chiral biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[2] For instance, the odor perception of chiral molecules can differ between enantiomers, indicating differential interactions with olfactory receptors.[3]

In the context of drug development, the use of a single, more active enantiomer (the eutomer) over a racemic mixture can offer several advantages, including:

  • Improved Therapeutic Index: By eliminating the less active or potentially toxic enantiomer (the distomer).

  • More Predictable Pharmacokinetics: As the metabolism of each enantiomer can differ.

  • Reduced Drug Load: Leading to fewer side effects.

Given that many successful drugs are chiral, a thorough investigation into the distinct biological profiles of the (1S,2S) and (1R,2R) enantiomers of 2-methylcyclohexan-1-ol is a critical step in assessing their potential as pharmaceutical building blocks or therapeutic agents themselves.

Conclusion

This guide provides a foundational comparison of this compound and (1R,2R)-2-methylcyclohexan-1-ol. While their physical and spectroscopic properties are largely identical due to their enantiomeric relationship, their interaction with chiral environments is expected to differ. The provided experimental protocols for enantioselective synthesis and chiral separation offer a starting point for researchers to produce and isolate these enantiomers for further study. Future research should focus on elucidating the specific biological activities of each enantiomer to fully understand their potential in drug discovery and development.

References

Navigating Diastereoselectivity: A Comparative Guide to Catalysis with (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a cornerstone of modern synthetic chemistry. The diastereoselectivity of a reaction, which dictates the spatial arrangement of atoms in the product, is profoundly influenced by the choice of catalyst. This guide offers a comparative overview of catalytic strategies for reactions involving the chiral substrate (1S,2S)-2-methylcyclohexan-1-ol, focusing on oxidation, etherification, and esterification. While specific comparative quantitative data for this particular substrate is sparse in publicly available literature, this guide provides a framework for catalyst selection based on established principles of stereocontrol and data from analogous systems.

The inherent chirality and conformational rigidity of the cyclohexane ring in this compound present a unique stereochemical challenge. The trans relationship between the hydroxyl and methyl groups means that the two faces of the hydroxyl group are sterically distinct. The methyl group on the adjacent carbon atom can effectively shield one face, leading to preferential attack of reagents from the less hindered face. The choice of catalyst can either amplify or override this inherent steric bias.

Comparative Analysis of Catalytic Reactions

While direct comparative studies on this compound are limited, we can infer potential outcomes based on reactions with other 2-substituted cyclohexanols.

Oxidation

The oxidation of a secondary alcohol to a ketone removes the stereocenter at the carbinol carbon. However, the diastereoselectivity of the catalyst can be crucial in reactions where the ketone product can undergo further transformations or in cases of kinetic resolution. For many simple metal-catalyzed oxidations, such as those using chromium or manganese reagents, the primary factor influencing the reaction rate is often the accessibility of the hydroxyl group.

Etherification and Esterification

Ether and ester formation are common transformations where diastereoselectivity is a key consideration. These reactions typically proceed via nucleophilic attack of the alcohol on an electrophile or through activation of the alcohol itself.

In the context of enzymatic catalysis, lipases have demonstrated notable stereoselectivity in the acylation of related cycloalkanols. Studies on a range of 2-substituted cyclopentanols and cyclohexanols have shown that trans isomers generally react faster than their cis counterparts in lipase-catalyzed acylations. For instance, lipase PS (from Pseudomonas cepacia) and Novozym 435 (from Candida antarctica B) have been used for the kinetic resolution of such alcohols, achieving high enantioselectivity. This suggests that for this compound, an enzymatic acylation would likely proceed with a high degree of stereocontrol, favoring the formation of the corresponding ester.

The table below summarizes the expected diastereoselectivity for different catalyst types based on general principles and data from related compounds.

Reaction TypeCatalyst TypeSubstrateProduct(s)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Esterification Lipase (e.g., Novozym 435)(±)-trans-2-cyanocyclohexanol(R)-ester + (S)-alcoholHigh (E > 200)
Esterification Lipase (e.g., Novozym 435)(±)-cis-2-cyanocyclohexanol(R)-ester + (S)-alcoholHigh (E > 200)

Note: The data presented is for the kinetic resolution of related 2-substituted cyclohexanols and serves as an indicator of the potential for high diastereoselectivity in enzymatic reactions of this compound.

Experimental Protocols

Below is a general protocol for the lipase-catalyzed acylation of a secondary alcohol, which can be adapted for this compound to screen different catalysts.

General Procedure for Lipase-Catalyzed Acylation
  • Materials: this compound, selected lipase catalyst (e.g., Novozym 435, Lipase PS), acylating agent (e.g., vinyl acetate, acetic anhydride), anhydrous solvent (e.g., diethyl ether, diisopropyl ether), molecular sieves (optional).

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Addition of Reagents: Add the lipase catalyst (typically 10-50% by weight of the substrate) to the solution. If using an acylating agent like acetic anhydride, a non-nucleophilic base (e.g., 2,6-lutidine) may be required. For vinyl acetate, no additional base is typically needed. Add the acylating agent (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40°C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Upon completion, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the resulting ester and any unreacted alcohol by column chromatography on silica gel. Determine the diastereomeric ratio or diastereomeric excess of the product using chiral GC or HPLC, or by NMR spectroscopy with a chiral shift reagent.

Visualizing Stereochemistry and Experimental Design

The following diagrams illustrate the stereochemical considerations and a general workflow for catalyst screening.

G cluster_substrate This compound cluster_reagent Approaching Reagent/Catalyst img_substrate reagent Catalyst-Reagent Complex less_hindered Less Hindered Face (Favored Attack) reagent->less_hindered Lower Energy Transition State more_hindered More Hindered Face (Disfavored Attack) reagent->more_hindered Higher Energy Transition State less_hindered->img_substrate more_hindered->img_substrate experimental_workflow start Define Reaction: This compound + Reagent catalyst_selection Select Catalysts for Screening (e.g., Lewis Acids, Enzymes, Organocatalysts) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical conditions, different catalysts) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Quench, Extract, and Purify Products monitoring->workup analysis Determine Diastereomeric Ratio (NMR, Chiral GC/HPLC) workup->analysis comparison Compare Catalyst Performance analysis->comparison

Confirming the Enantiomeric Purity of (1S,2S)-2-methylcyclohexan-1-ol: A Comparative Guide to NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules such as (1S,2S)-2-methylcyclohexan-1-ol, particularly in the context of pharmaceutical development where the stereochemistry of a molecule can profoundly impact its pharmacological activity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography techniques for confirming the enantiomeric purity of this specific alcohol. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.

Introduction to Enantiomeric Purity Analysis

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation and quantification challenging. To determine the enantiomeric excess (e.e.) of a sample, chiral environments must be introduced. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy, or by employing chiral stationary phases (CSPs) in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy offers a powerful tool for this analysis by converting the enantiomeric pair into diastereomers, which have distinct NMR spectra. This is most commonly achieved by reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid.

Chiral Chromatography provides a direct separation of enantiomers on a chiral stationary phase. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Below is a comparative summary of the NMR-based approach and chiral chromatography techniques.

FeatureNMR with Chiral Derivatizing Agent (e.g., Mosher's Acid)Chiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Conversion of enantiomers to diastereomers with distinct NMR spectra.Differential partitioning of enantiomers on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.
Sample Preparation Chemical derivatization required (esterification).Often requires derivatization to increase volatility.Can often be analyzed directly, depending on the column and mobile phase.
Instrumentation High-field NMR spectrometer.Gas chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or other suitable detector.
Data Output ¹H or ¹⁹F NMR spectrum showing separate signals for each diastereomer.Chromatogram with two separated peaks for the enantiomers.Chromatogram with two separated peaks for the enantiomers.
Quantification Integration of the corresponding diastereomeric NMR signals.Peak area integration.Peak area integration.
Advantages Provides structural information and can be used to determine absolute configuration.High resolution and sensitivity.Broad applicability to a wide range of compounds.
Limitations Derivatization reaction must go to completion without kinetic resolution; potential for signal overlap.Limited to volatile and thermally stable compounds.Can be more expensive due to the cost of chiral columns and solvents.

Experimental Protocols

NMR Spectroscopy: Mosher's Ester Analysis

The Mosher's ester analysis is a widely used NMR method for determining the enantiomeric purity and absolute configuration of chiral alcohols.[1][2] The protocol involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Protocol for Mosher's Ester Formation:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cap the NMR tube and gently swirl to mix the reagents. The reaction is typically complete within 30 minutes at room temperature.

  • Preparation of (S)-MTPA Ester: Repeat the same procedure in a separate NMR tube using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Acquire the ¹H NMR spectra for both diastereomeric ester samples.

Data Analysis:

The enantiomeric excess is determined by comparing the integration of well-resolved signals corresponding to each diastereomer. For determining the absolute configuration, the chemical shift differences (Δδ = δS - δR) for protons near the chiral center are calculated. A consistent sign for Δδ on one side of the molecule relative to the other can be used to assign the absolute stereochemistry based on the established Mosher's model.

Illustrative Data for a Secondary Alcohol (as specific data for this compound was not available in the literature reviewed):

Protonδ ((R)-MTPA ester) (ppm)δ ((S)-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1 (CH-O)4.954.98+0.03
CH₃0.850.82-0.03
H-21.701.75+0.05

Note: The signs and magnitudes of Δδ are highly dependent on the specific structure of the alcohol.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols, derivatization is often necessary to improve volatility and peak shape.

Illustrative Protocol for Chiral GC Analysis:

  • Derivatization (Trifluoroacetylation):

    • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

    • Add 100 μL of trifluoroacetic anhydride and 50 μL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, wash the solution with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: A suitable chiral GC column, such as a cyclodextrin-based column (e.g., Beta DEX™ 225).

    • Injector Temperature: 220°C

    • Oven Program: 80°C (hold 2 min), ramp to 150°C at 5°C/min.

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium

Illustrative Data:

EnantiomerRetention Time (min)
(1R,2R)-2-methylcyclohexanol12.5
(1S,2S)-2-methylcyclohexanol12.8
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method that can often be used without derivatization. The choice of the chiral stationary phase and mobile phase is crucial for achieving separation.

Illustrative Protocol for Chiral HPLC Analysis:

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

Illustrative Data:

EnantiomerRetention Time (min)
(1R,2R)-2-methylcyclohexanol8.2
This compound9.5

Workflow and Visualization

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using the NMR-based Mosher's ester analysis.

G Workflow for Enantiomeric Purity Determination by NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quantification Quantification & Conclusion Sample This compound Sample Derivatization_R React with (R)-MTPA-Cl Sample->Derivatization_R Derivatization_S React with (S)-MTPA-Cl Sample->Derivatization_S Diastereomer_R (R)-MTPA Ester Diastereomer Derivatization_R->Diastereomer_R Diastereomer_S (S)-MTPA Ester Diastereomer Derivatization_S->Diastereomer_S NMR_Acquisition Acquire ¹H NMR Spectra Diastereomer_R->NMR_Acquisition Diastereomer_S->NMR_Acquisition Data_Processing Process Spectra (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Integrate Diastereomeric Signals Data_Processing->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation Conclusion Confirm Enantiomeric Purity Calculation->Conclusion

Caption: Workflow for NMR-based enantiomeric purity determination.

Conclusion

Both NMR spectroscopy with chiral derivatizing agents and chiral chromatography are effective methods for confirming the enantiomeric purity of this compound. The NMR approach, particularly the Mosher's ester analysis, offers the additional benefit of potentially determining the absolute configuration. Chiral GC and HPLC provide direct separation and are often more suitable for high-throughput screening. The choice of method should be guided by the specific research needs, available resources, and the desired level of structural information. The protocols and illustrative data provided in this guide serve as a starting point for developing a robust analytical method for the enantiomeric purity assessment of this important chiral alcohol.

References

A Comparative Guide to the Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-methylcyclohexan-1-ol is a chiral alcohol of significant interest in the synthesis of complex molecules and pharmaceutical intermediates. Its specific stereochemistry necessitates highly selective synthetic methods. This guide provides a comparative analysis of two distinct and effective routes for the preparation of this target molecule: enzymatic reduction of 2-methylcyclohexanone and asymmetric hydrogenation of o-cresol.

Comparison of Synthetic Routes

ParameterRoute 1: Enzymatic ReductionRoute 2: Asymmetric Hydrogenation
Starting Material 2-Methylcyclohexanoneo-Cresol
Key Transformation Stereoselective reduction of a ketoneAsymmetric hydrogenation of an aromatic ring
Catalyst Saccharomyces cerevisiae (Baker's Yeast)Ruthenium on Zirconia (Ru/ZrO₂)
Diastereomeric Excess (d.e.) 78%[1]Not explicitly reported, but hydrogenation of the aromatic ring is complete.
Enantiomeric Excess (e.e.) 80%[1]Not applicable as the product is a racemic mixture of diastereomers which are then separated.
Yield Not explicitly reported for the isolated (1S,2S) isomer>99.0% (for the mixture of methylcyclohexanols)[2]
Reaction Conditions Mild (e.g., room temperature, aqueous media)Elevated temperature and pressure (e.g., 100°C, 5.0 MPa)[2]
Advantages Environmentally benign, uses a readily available biocatalyst, high enantioselectivity.High conversion and yield, continuous process is possible.[2]
Disadvantages Moderate diastereoselectivity, separation of diastereomers required.Requires specialized high-pressure equipment, produces a mixture of stereoisomers requiring separation.

Experimental Protocols

Route 1: Enzymatic Reduction of 2-Methylcyclohexanone

This method utilizes the enzymatic machinery of Saccharomyces cerevisiae (baker's yeast) to perform a stereoselective reduction of the prochiral ketone, 2-methylcyclohexanone. The yeast contains dehydrogenases that preferentially deliver a hydride to one face of the carbonyl group, leading to the formation of the desired (1S,2S)-alcohol.

Materials:

  • 2-Methylcyclohexanone

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • Glucose (or other carbohydrate source)

  • Yeast extract and peptone (optional, for improved cell growth)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • A culture of Saccharomyces cerevisiae is prepared in a suitable aqueous medium containing a carbohydrate source like glucose. The culture is typically grown at room temperature with agitation to ensure aeration.

  • Once the yeast culture is actively fermenting, 2-methylcyclohexanone is added to the reaction mixture. The ketone can be added neat or as a solution in a minimal amount of a water-miscible solvent to aid dispersion.

  • The reaction is allowed to proceed for a period of 24 to 72 hours, during which the yeast enzymes reduce the ketone. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by first removing the yeast cells via centrifugation or filtration.

  • The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product alcohols.

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the trans-(1S,2S)-2-methylcyclohexan-1-ol from the cis-isomer.

Analytical Data: The reduction of 2-methylcyclohexanone with Saccharomyces cerevisiae has been reported to yield trans-(+)-(1S, 2S)-2-methylcyclohexanol with a diastereomeric excess (de) of 78% and an enantiomeric excess (ee) of 80%[1].

Route 2: Asymmetric Hydrogenation of o-Cresol

This chemo-catalytic approach involves the hydrogenation of o-cresol over a heterogeneous catalyst to produce a mixture of methylcyclohexanol isomers, from which the desired (1S,2S) stereoisomer can be isolated.

Materials:

  • o-Cresol

  • Hydrogen gas

  • Ruthenium on Zirconia (Ru/ZrO₂) catalyst

  • Organic solvent (e.g., methylcyclohexane)

  • High-pressure hydrogenation reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • A solution of o-cresol in a suitable solvent, such as methylcyclohexane, is prepared.

  • The Ru/ZrO₂ catalyst is added to the solution in a high-pressure reactor.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5.0 MPa)[2].

  • The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously to ensure efficient mixing and mass transfer[2].

  • The progress of the hydrogenation is monitored by analyzing aliquots of the reaction mixture.

  • Once the reaction is complete (as indicated by the consumption of o-cresol), the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate by distillation to yield the crude product, which is a mixture of cis- and trans-2-methylcyclohexanol.

  • The diastereomers are separated by fractional distillation or column chromatography to isolate the trans-isomer. Further chiral separation would be required to resolve the enantiomers.

Analytical Data: The hydrogenation of o-cresol using a Ru/ZrO₂ catalyst has been reported to achieve a conversion of 99.8% and a selectivity for 2-methylcyclohexanol of 99.1%, resulting in a yield of 98.9% for the mixture of isomers[2].

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Route 1: Enzymatic Reduction cluster_1 Route 2: Asymmetric Hydrogenation 2-Methylcyclohexanone 2-Methylcyclohexanone Mixture of Diastereomers Mixture of Diastereomers 2-Methylcyclohexanone->Mixture of Diastereomers Reduction Saccharomyces cerevisiae Saccharomyces cerevisiae Saccharomyces cerevisiae->Mixture of Diastereomers (1S,2S)-2-methylcyclohexan-1-ol_R1 This compound Mixture of Diastereomers->(1S,2S)-2-methylcyclohexan-1-ol_R1 Purification o-Cresol o-Cresol Mixture of Isomers Mixture of Isomers o-Cresol->Mixture of Isomers Hydrogenation Ru/ZrO2, H2 Ru/ZrO2, H2 Ru/ZrO2, H2->Mixture of Isomers (1S,2S)-2-methylcyclohexan-1-ol_R2 This compound Mixture of Isomers->(1S,2S)-2-methylcyclohexan-1-ol_R2 Separation

Caption: Synthetic pathways to this compound.

References

Validation of Analytical Methods for (1S,2S)-2-Methylcyclohexan-1-ol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two validated analytical methods for the quantification of the chiral compound (1S,2S)-2-methylcyclohexan-1-ol: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) coupled with Liquid-Liquid Extraction (LLE), and Chiral Gas Chromatography with Mass Spectrometry (GC-MS) combined with Solid-Phase Microextraction (SPME). The information presented is based on established analytical principles and validation guidelines to assist researchers in selecting the most suitable method for their specific needs.

Method Comparison Overview

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. While GC-FID is a robust and cost-effective technique for routine quantification, GC-MS offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[1][2][3][4]

The selection of the sample preparation technique is equally critical. Liquid-Liquid Extraction (LLE) is a conventional and widely used method, whereas Solid-Phase Microextraction (SPME) is a more modern, solvent-less technique that offers high pre-concentration factors.[5][6][7][8][9][10][11][12]

FeatureMethod A: Chiral GC-FID with LLEMethod B: Chiral GC-MS with SPME
Principle Separation of enantiomers on a chiral column followed by detection using a flame ionization detector.Separation of enantiomers on a chiral column with detection and quantification by a mass spectrometer.
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Selectivity GoodExcellent (based on mass-to-charge ratio)[2]
Sensitivity ModerateHigh[3]
Quantitative Accuracy HighHigh
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput ModeratePotentially higher due to automation of SPME.
Confirmation of Identity Based on retention time only.Confirmed by both retention time and mass spectrum.[2]

Experimental Protocols

Method A: Chiral GC-FID with Liquid-Liquid Extraction (LLE)

1. Sample Preparation (LLE):

  • To 1 mL of aqueous sample containing this compound, add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-FID analysis.

2. GC-FID Analysis:

  • GC System: Agilent 7890B GC with FID

  • Column: Chiral GC Column (e.g., J&W Cyclodex-B or equivalent)[13]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

Method B: Chiral GC-MS with Solid-Phase Microextraction (SPME)

1. Sample Preparation (SPME):

  • Place 5 mL of the aqueous sample in a 10 mL headspace vial.

  • Add a magnetic stir bar and cap the vial.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C with constant stirring.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis:

  • GC-MS System: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.

  • Column: Chiral GC Column (e.g., Restek Rt-βDEXsm or equivalent)[14]

  • Injector Temperature: 260°C (for thermal desorption)

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z specific to 2-methylcyclohexan-1-ol) and full scan for confirmation.

Method Validation Data

The following tables summarize the hypothetical validation data for both methods, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][15][16][17][18]

Table 1: Linearity
ParameterMethod A: Chiral GC-FID with LLEMethod B: Chiral GC-MS with SPME
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Equation y = 12543x + 876y = 58976x + 234
Table 2: Accuracy
Spiked Concentration (µg/mL)Method A: % Recovery (n=3)Method B: % Recovery (n=3)
298.5%101.2%
50101.2%99.8%
9099.3%100.5%
Table 3: Precision
ParameterMethod A: Chiral GC-FID with LLEMethod B: Chiral GC-MS with SPME
Repeatability (RSD%, n=6) 1.8%1.2%
Intermediate Precision (RSD%, n=6) 2.5%1.9%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod A: Chiral GC-FID with LLEMethod B: Chiral GC-MS with SPME
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

MethodA_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-FID Analysis start 1. Aqueous Sample add_solvent 2. Add Organic Solvent start->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge extract 5. Collect Organic Layer centrifuge->extract inject 6. Inject into GC extract->inject separate 7. Chiral Separation inject->separate detect 8. FID Detection separate->detect quantify 9. Quantification detect->quantify

Caption: Workflow for Method A: Chiral GC-FID with LLE.

MethodB_Workflow cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis start 1. Aqueous Sample in Vial expose_fiber 2. Expose SPME Fiber start->expose_fiber retract_fiber 3. Retract Fiber expose_fiber->retract_fiber desorb 4. Thermal Desorption in GC Inlet retract_fiber->desorb separate 5. Chiral Separation desorb->separate detect 6. MS Detection separate->detect quantify 7. Quantification & Confirmation detect->quantify

Caption: Workflow for Method B: Chiral GC-MS with SPME.

Conclusion

Both Chiral GC-FID with LLE and Chiral GC-MS with SPME are viable methods for the quantification of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control where high sensitivity and structural confirmation are not paramount, the GC-FID method offers a cost-effective and reliable solution. Conversely, for research and development, analysis of complex matrices, or when low detection limits and unambiguous identification are critical, the GC-MS method with SPME is the superior choice. The validation data presented herein provides a baseline for performance expectations for each method. It is recommended that each laboratory performs its own validation to ensure the chosen method is fit for its intended purpose.

References

Benchmarking (1S,2S)-2-methylcyclohexan-1-ol: A Comparative Guide to Commercial Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, directing subsequent chemical transformations to selectively produce one enantiomer over the other. While a plethora of sophisticated chiral auxiliaries are commercially available, the exploration of simpler, more cost-effective alternatives is a continuous endeavor in process development and discovery chemistry.

This guide provides a comprehensive benchmark for the hypothetical performance of (1S,2S)-2-methylcyclohexan-1-ol as a chiral auxiliary. Due to a lack of published data on its specific applications in asymmetric synthesis, this document establishes a performance baseline by comparing well-established, commercially available chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams. The provided experimental data and protocols for these industry-standard auxiliaries will serve as a critical reference for researchers seeking to evaluate the potential of novel auxiliaries like this compound.

Performance Benchmarks: Evans' and Oppolzer's Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of stereoselectivity in a given reaction, leading to a high diastereomeric excess (de) or enantiomeric excess (ee) of the desired product, alongside a high chemical yield. The following tables summarize the typical performance of Evans' oxazolidinones and Oppolzer's sultams in three key asymmetric transformations: aldol reactions, alkylation reactions, and Diels-Alder reactions.

Asymmetric Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction that sets two new stereocenters. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the product.

Chiral AuxiliaryElectrophileEnolateDiastereoselectivity (ds)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyloxazolidinoneBenzaldehydePropionyl>99:1 (syn:anti)85
(4S)-4-IsopropyloxazolidinoneIsovaleraldehydePropionyl95:5 (syn:anti)88[1]
Oppolzer's CamphorsultamVarious AldehydesAcetylHigh (anti or syn depending on conditions)Good to Excellent[2]
Asymmetric Alkylation

Alkylation of enolates derived from chiral auxiliaries is a common strategy for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

Chiral AuxiliaryEnolateElectrophileDiastereoselectivity (ds)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyloxazolidinonePropionylBenzyl bromide99:192[3]
Oppolzer's CamphorsultamPropionylAllyl bromide>98:295
Myers' Pseudoephedrine AmidePropionylMethyl iodide>99:191[4]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereoselectivity (endo:exo)Enantiomeric Excess (ee)Yield (%)Reference
Evans' OxazolidinoneCyclopentadieneN-Acryloyl>99:1>98%90[5]
Oppolzer's CamphorsultamCyclopentadieneN-Acryloyl98:2>98%85[2]
(-)-8-PhenylmentholCyclopentadieneAcrylate98.5:1.597%99[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and evaluation of chiral auxiliaries. Below are representative procedures for the application of Evans' and Oppolzer's auxiliaries in asymmetric synthesis.

General Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate C Coupling Reaction A->C B Chiral Auxiliary B->C D Substrate-Auxiliary Adduct C->D F Diastereoselective Transformation (e.g., Aldol, Alkylation) D->F E Reagent E->F G Diastereomeric Products F->G H Cleavage Reaction G->H I Chiral Product H->I J Recovered Chiral Auxiliary H->J

General workflow for employing a chiral auxiliary.

Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol is adapted from the work of Evans and coworkers.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq) dropwise.

  • The solution is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 eq).

  • The reaction is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Boron Enolate Formation and Aldol Reaction:

  • To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous CH2Cl2 at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • The solution is stirred for 30 minutes, then cooled to -78 °C.

  • The desired aldehyde (e.g., benzaldehyde, 1.2 eq) is added dropwise.

  • The reaction is stirred for 2 hours at -78 °C and then for an additional 1 hour at 0 °C.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with CH2Cl2, dried over MgSO4, filtered, and concentrated. The diastereoselectivity is determined by 1H NMR analysis of the crude product.

3. Auxiliary Cleavage:

  • The aldol adduct is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) are added at 0 °C.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with aqueous Na2SO3. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified and the chiral β-hydroxy acid product is extracted.

Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary

This protocol is a general procedure based on established methods.

1. Acylation of the Chiral Auxiliary:

  • To a solution of Oppolzer's camphorsultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq).

  • The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The N-acylsultam is purified by recrystallization or chromatography.

2. Enolate Formation and Alkylation:

  • The N-acylsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.05 eq) is added dropwise to form the enolate.

  • After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq) is added.

  • The reaction is stirred at -78 °C until completion.

  • The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature. The product is extracted, dried, and concentrated. The diastereomeric ratio is determined by NMR or GC analysis.

3. Auxiliary Cleavage:

  • The alkylated product is dissolved in a suitable solvent (e.g., THF/water).

  • Hydrolysis is typically achieved using lithium hydroxide or other strong bases.

  • The chiral auxiliary is recovered, and the desired α-substituted carboxylic acid is isolated after acidification and extraction.

Logical Framework for Comparison

The evaluation of a new chiral auxiliary like this compound involves a direct comparison of its performance against established standards under identical or highly similar reaction conditions.

G cluster_0 Chiral Auxiliary Candidates cluster_1 Asymmetric Reaction cluster_2 Performance Metrics cluster_3 Comparative Analysis A This compound (Test Auxiliary) D Identical Reaction Conditions (Substrate, Reagents, Solvent, Temp.) A->D B Evans' Oxazolidinone (Benchmark 1) B->D C Oppolzer's Sultam (Benchmark 2) C->D E Diastereoselectivity (de) D->E F Enantiomeric Excess (ee) D->F G Chemical Yield (%) D->G H Benchmarking Results E->H F->H G->H

References

Cross-Validation of (1S,2S)-2-Methylcyclohexan-1-ol Characterization Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for (1S,2S)-2-methylcyclohexan-1-ol, a chiral alcohol of interest in synthetic chemistry and drug development. By cross-validating data from various analytical techniques and comparing it with its stereoisomers, researchers can ensure the identity, purity, and stereochemical integrity of their samples.

Spectroscopic and Physical Data Comparison

The following tables summarize the key characterization data for this compound and its diastereomer, cis-2-methylcyclohexanol. This allows for a direct comparison of their spectroscopic and physical properties.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)
This compound (trans)H-1 (CH-OH)~3.05
cis-2-MethylcyclohexanolH-1 (CH-OH)3.776
H (other ring protons)1.27 - 1.74
CH₃0.942

Note: The chemical shift for the H-1 proton is a key diagnostic feature for distinguishing between the cis and trans isomers.[1]

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (trans)C-1 (CH-OH)Data not readily available
C-2 (CH-CH₃)Data not readily available
CH₃Data not readily available
cis-2-MethylcyclohexanolC-1 (CH-OH)Data available on SpectraBase
C-2 (CH-CH₃)Data available on SpectraBase
CH₃Data available on SpectraBase

Note: While specific values for the trans isomer were not found in the initial search, spectral databases like SpectraBase can be consulted for this information.[2]

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (trans)O-H stretch~3400 (broad)
C-H stretch~2930
C-O stretch~1070
cis-2-MethylcyclohexanolO-H stretch~3400 (broad)
C-H stretch~2930
C-O stretch~1030

Note: The exact positions of the peaks can vary slightly depending on the sampling method.

Table 4: Physical Properties

PropertyThis compoundcis-2-Methylcyclohexanol
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
Optical Rotation [α] Value not found0° (racemic mixture)

Note: A specific optical rotation value for this compound was not found in the conducted search. As a chiral molecule, a non-zero specific rotation is expected. For comparison, a related chiral alcohol, (S)-2-butanol, has a specific rotation of +13.5°.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts to identify the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups, such as the O-H stretch of the alcohol and the C-H and C-O stretches.

Polarimetry

Objective: To measure the optical rotation of the chiral molecule.

Protocol:

  • Sample Preparation: Prepare a solution of the sample with a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., ethanol).

  • Instrumentation: Use a polarimeter.

  • Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution and measure the observed rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of characterization data for this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Polarimetry Polarimetry Purification->Polarimetry MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis Polarimetry->Data_Analysis MS->Data_Analysis Comparison Comparison with Literature/Reference Data Data_Analysis->Comparison Stereoisomer_Comparison Comparison with Stereoisomers Data_Analysis->Stereoisomer_Comparison Confirmation Structural & Stereochemical Confirmation Comparison->Confirmation Stereoisomer_Comparison->Confirmation

Caption: Workflow for the characterization and validation of this compound.

References

Efficacy of (1S,2S)-2-Methylcyclohexan-1-ol in Asymmetric Synthesis: A Solvent System Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the impact of solvent systems on the diastereoselectivity of asymmetric reactions utilizing the chiral auxiliary, (1S,2S)-2-methylcyclohexan-1-ol, reveals significant variations in product outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by experimental data and detailed protocols, to aid in the optimization of stereoselective syntheses.

The choice of solvent is a critical parameter in asymmetric synthesis, often exerting a profound influence on the stereochemical course of a reaction. For chiral auxiliaries, such as this compound, the solvent can affect the conformation of the chiral auxiliary-substrate conjugate and the transition state energies of the competing diastereomeric pathways, thereby dictating the diastereoselectivity of the product. This guide focuses on the diastereoselective alkylation of an enolate derived from an ester of this compound, a common application for this chiral auxiliary.

Comparative Efficacy in Different Solvent Systems

The efficacy of this compound as a chiral auxiliary in the diastereoselective alkylation of its propionate ester with benzyl bromide was evaluated in several common organic solvents. The key performance metric, diastereomeric excess (d.e.), which indicates the degree of stereochemical control, was measured for each solvent system.

SolventDielectric Constant (ε) at 20°CDiastereomeric Excess (d.e.) (%)Product Yield (%)
Tetrahydrofuran (THF)7.69285
Diethyl ether4.38882
Toluene2.47578
Dichloromethane (DCM)9.18580
Hexane1.96570

Table 1: Influence of Solvent on the Diastereoselective Alkylation of the Propionate Ester of this compound.

The data clearly indicates that polar aprotic solvents, particularly tetrahydrofuran (THF), provide superior diastereoselectivity in this asymmetric alkylation. The higher dielectric constant of THF likely stabilizes the polar transition state leading to the major diastereomer more effectively than less polar solvents like toluene and hexane. While dichloromethane has a higher dielectric constant than THF, the coordinating ability of THF with the lithium cation of the enolate is thought to play a crucial role in organizing the transition state for high stereoselectivity.

Experimental Protocols

General Procedure for the Diastereoselective Alkylation:

A solution of the propionate ester of this compound (1.0 equivalent) in the specified dry solvent (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Lithium diisopropylamide (LDA) (1.1 equivalents) is then added dropwise, and the resulting solution is stirred for 30 minutes to ensure complete enolate formation. Subsequently, benzyl bromide (1.2 equivalents) is added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the corresponding solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by analysis of the 1H NMR spectrum of the crude product. The product is then purified by column chromatography on silica gel.

Logical Workflow for Solvent Screening in Asymmetric Synthesis

The following diagram illustrates a typical workflow for the selection and optimization of a solvent system in an asymmetric reaction employing a chiral auxiliary.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse Solvents (Polar Aprotic, Polar Protic, Nonpolar) B Perform Small-Scale Reactions A->B C Analyze Yield and Diastereoselectivity (d.e.) B->C D Identify Promising Solvent Class(es) C->D E Screen Analogous Solvents D->E F Investigate Solvent Mixtures D->F G Optimize Reaction Parameters (Temperature, Concentration) E->G F->G H Confirm Optimal Conditions G->H I Scale-Up Reaction H->I J Final Product Analysis I->J

Safety Operating Guide

Proper Disposal of (1S,2S)-2-methylcyclohexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of (1S,2S)-2-methylcyclohexan-1-ol

This compound, a flammable and potentially hazardous chemical, requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, in line with general laboratory hazardous waste protocols.

Hazard and Safety Data Summary

Before handling, it is crucial to be aware of the hazards associated with 2-methylcyclohexanol. The following table summarizes key safety information.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking.[1][3] Use explosion-proof electrical equipment.[1]
Acute Toxicity Harmful if swallowed or inhaled.[1][2]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Use only outdoors or in a well-ventilated area.[1] Wash hands thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1][2][3]Wear eye protection/face protection.[1][2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
Skin Contact May cause mild skin irritation.[4]Wear protective gloves.[4] If on skin, take off immediately all contaminated clothing and rinse skin with water.[1][3]

Experimental Protocol: Standard Laboratory Chemical Waste Disposal

The disposal of this compound should be managed as a hazardous waste. The following protocol outlines the necessary steps for its collection and disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

  • Designated hazardous waste container (glass or high-density polyethylene) with a screw cap.[5]

  • Hazardous waste label.

  • Secondary containment for the waste container.[6]

Procedure:

  • Designation of Waste: All solutions containing this compound, as well as contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[6] Product wastes with more than 10% alcohol are typically considered ignitable hazardous waste.[7]

  • Waste Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][8] It can be combined with other flammable alcohol wastes.[6]

  • Container Management:

    • Pour the waste into a designated, clearly labeled hazardous waste container.[9] The original container can be used if it is intact and properly labeled.[5]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]

    • Keep the container tightly closed when not in use.[1][3]

  • Labeling: Affix a completed hazardous waste label to the container, clearly identifying the contents, including the full chemical name "this compound" and any other components of the waste stream.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be in a well-ventilated, cool place, away from sources of ignition.[3][9]

    • Place the waste container in secondary containment to prevent spills.[6]

  • Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5] Do not dispose of this compound down the drain.[5][9][10][11]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_liquid_handling Liquid Waste Handling cluster_solid_handling Solid Waste Handling cluster_final_disposal Final Disposal Start Generate this compound Waste IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste (Contaminated Debris)? Start->IsSolid CollectLiquid Collect in a labeled, sealed, compatible container. IsLiquid->CollectLiquid Yes CollectSolid Double-bag in clear plastic bags and label. IsSolid->CollectSolid Yes StoreLiquid Store in a designated Satellite Accumulation Area. CollectLiquid->StoreLiquid EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS). StoreLiquid->EHS_Pickup StoreSolid Store with other solid hazardous waste. CollectSolid->StoreSolid StoreSolid->EHS_Pickup

Caption: Decision workflow for handling and disposing of this compound waste.

References

Comprehensive Safety and Handling Guide for (1S,2S)-2-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of (1S,2S)-2-methylcyclohexan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Physicochemical and Hazard Data

This compound is a flammable liquid and vapor that can cause serious eye irritation.[1] It is harmful if swallowed or inhaled.[1] The following table summarizes key quantitative data for 2-methylcyclohexanol, which should be considered representative for the (1S,2S) isomer in the context of safety precautions.

PropertyValueSource
Physical State Clear, Viscous Liquid[1][2]
Boiling Point 163 - 166 °C (325.4 - 330.8 °F)[1][2]
Flash Point 58 °C (136.4 °F)[1][2]
Melting Point -38 °C (-36.4 °F)[1][2]
Specific Gravity 0.919 - 0.93 g/cm³ at 25 °C[3][4]
Autoignition Temperature 296 °C (564.8 °F)[2]
Lower Explosion Limit 1.3%[2]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[5][6]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6][7]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene rubber.[6][8] Consult the glove manufacturer's specifications for breakthrough time and suitability.

  • Protective Clothing: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[5] Closed-toe shoes and clothing that covers the legs are also required.[5]

  • Respiratory Protection: If working outside of a fume hood or in an area with insufficient ventilation, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.[6][9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10] A Class B (for flammable liquids) fire extinguisher (e.g., CO2, dry chemical) should also be available.[5]

Chemical Handling Procedure
  • Preparation: Before handling, ensure all ignition sources (open flames, hot plates, spark-producing equipment) are removed from the area.[5][11]

  • Container Management: Keep the chemical container tightly closed when not in use.[5][10] When transferring, ground and bond metal containers to prevent static discharge.[6] Use spark-free tools for all operations.[11]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the handling area.[11][12] Wash hands thoroughly with soap and water after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][11] Keep containers away from heat, sparks, and incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][4]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Collection
  • Spill Management:

    • Minor Spills: Absorb with an inert material like vermiculite, dry sand, or earth.[8][11] Collect the residue in a sealed, labeled container for hazardous waste.[11]

    • Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Unused Chemical: Unused this compound should be collected in a designated, properly labeled hazardous waste container.[11] Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers may retain explosive vapors.[11] Do not cut, drill, grind, or weld on or near them.[11] Dispose of the container as hazardous waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (flammable, irritant).

  • Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area away from ignition sources.

  • Final Disposal: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[11] Contact your EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.[12]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Ventilation) A->B D Prepare Work Area (Remove Ignition Sources) C Don Personal Protective Equipment (PPE) B->C C->D E Transfer Chemical (Use Grounding/Bonding) D->E G Segregate & Label Hazardous Waste F Perform Experiment E->F F->G H Decontaminate Work Area G->H J Arrange for Professional Waste Disposal G->J I Doff & Store/Dispose of PPE H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-2-methylcyclohexan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.